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5-Methoxy-isoxazole-4-carboxylic acid Documentation Hub

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  • Product: 5-Methoxy-isoxazole-4-carboxylic acid
  • CAS: 886363-65-1

Core Science & Biosynthesis

Foundational

The Strategic Role of the 5-Methoxyisoxazole Moiety in Medicinal Chemistry: From Bioisosterism to Skeletal Rearrangements

Executive Summary The 5-methoxyisoxazole moiety represents a highly versatile scaffold in modern medicinal chemistry. Functioning dually as a stable pharmacophore and a dynamic synthetic intermediate, it bridges the gap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-methoxyisoxazole moiety represents a highly versatile scaffold in modern medicinal chemistry. Functioning dually as a stable pharmacophore and a dynamic synthetic intermediate, it bridges the gap between target-directed drug design and complex heterocyclic synthesis. This whitepaper provides an in-depth technical analysis of the 5-methoxyisoxazole core, detailing its application as a bioisostere for carboxylic acids in central nervous system (CNS) therapeutics, and its utility in transition-metal-catalyzed skeletal rearrangements for the synthesis of complex antibiotics and ligands.

Pharmacological Applications: Bioisosterism and Target Modulation

The Isoxazole Ring as a Carboxylate Bioisostere

In drug design, replacing a carboxylic acid with a bioisostere is a standard strategy to improve membrane permeability, enhance metabolic stability, and mitigate toxicity. The 5-methoxyisoxazole ring is particularly valuable in this context. The electron-donating methoxy group at the C5 position modulates the electron density of the heteroaromatic ring, fine-tuning its pKa and hydrogen-bonding profile to closely mimic a deprotonated carboxylate group.

A prime example is 5-Aminomethyl-3-methoxyisoxazole (also known as O-methyl-muscimol). This compound is a conformationally restricted analogue of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian CNS[1]. While native GABA struggles to cross the blood-brain barrier (BBB) due to its zwitterionic nature, the methoxyisoxazole derivative masks the negative charge while retaining the spatial geometry required for GABA-A receptor binding[1].

G GABA GABA (Endogenous) Receptor GABA-A Receptor Binding GABA->Receptor Carboxylate Binding Muscimol Muscimol (Agonist) Muscimol->Receptor Isoxazolol Bioisostere Methoxy 5-Aminomethyl-3-methoxyisoxazole Methoxy->Receptor Methoxy-Isoxazole Bioisostere (Enhanced BBB Penetration)

Fig 1: Pharmacophore logic of 5-methoxyisoxazole as a GABA carboxylate bioisostere.

Skeletal Rearrangement in Antibiotic Synthesis

Beyond direct receptor binding, 5-methoxyisoxazoles are critical intermediates in the synthesis of advanced cephalosporin antibiotics. For instance, 3-amino-5-methoxyisoxazole undergoes a highly specific skeletal rearrangement when reacted with alkoxycarbonyl isothiocyanates[2]. This rearrangement produces 1,2,4-thiadiazole derivatives, which are essential side-chain components for broad-spectrum parenteral cephalosporins like SCE-2787, known for potent activity against methicillin-resistant Staphylococcus aureus (MRSA)[3].

Synthetic Utility: Ring Contractions and Isomerizations

The N-O bond of the isoxazole ring is notoriously labile under specific reductive or transition-metal-catalyzed conditions. The presence of the 5-methoxy group uniquely polarizes this bond, making 5-methoxyisoxazoles excellent precursors for domino transformations into 2H-azirines, oxazoles, and pyrimidines[4][5].

Fe(II)-Catalyzed Isomerization to 2H-Azirines

The reaction of 4-acyl-5-methoxyisoxazoles with catalytic Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) in acetonitrile leads to the formation of transient 2H-azirines[5]. The causality of this transformation lies in the Lewis acidic nature of Fe(II), which coordinates to the isoxazole nitrogen. This coordination draws electron density away from the already polarized N-O bond, facilitating its reductive cleavage. Subsequent ring contraction yields the highly strained 2H-azirine[4]. By controlling the temperature, the reaction can be arrested at the azirine stage (50 °C) or pushed toward further isomerization into oxazoles (105 °C)[5].

Mechanism Isox 5-Methoxyisoxazole FeCoord Fe(II) Coordination to N Isox->FeCoord + FeCl2·4H2O NOCleavage N-O Bond Cleavage FeCoord->NOCleavage Reductive Cleavage Azirine 2H-Azirine Intermediate NOCleavage->Azirine Ring Contraction (50°C) Product Oxazole / Pyrimidine Azirine->Product Isomerization (105°C)

Fig 2: Fe(II)-catalyzed mechanistic workflow for 5-methoxyisoxazole ring contraction.

Quantitative Data Presentation

To facilitate structural verification and reaction optimization, the following tables summarize key quantitative data derived from the synthesis and characterization of 5-methoxyisoxazole derivatives.

Table 1: Representative ¹H NMR Spectral Data for 5-Methoxyisoxazoles

Diagnostic chemical shifts confirm the integrity of the methoxy group and the isoxazole core[4][5].

CompoundMethoxy Protons (-OCH₃)Aromatic/Core ProtonsMelting Point (°C)
3-(Biphenyl-4-yl)-5-methoxyisoxazole δ 4.09 (s, 3H)δ 5.59 (s, 1H, isoxazole C4-H)147–148
(5-Methoxy-3-phenylisoxazol-4-yl)(p-tolyl)methanone δ 4.17 (s, 3H)δ 2.38 (s, 3H, tolyl-CH₃)96–101
(5-Methoxy-3-(thiophen-2-yl)isoxazol-4-yl)(p-tolyl)methanone δ 4.12 (s, 3H)δ 2.41 (s, 3H, tolyl-CH₃)126–130
Table 2: Yields of Fe(II)-Catalyzed Isomerization to 2H-Azirines

Reaction Conditions: 5-methoxyisoxazole (1 eq), FeCl₂·4H₂O (20-40 mol%), Acetonitrile, 50 °C[5].

Starting Material (5-Methoxyisoxazole derivative)Catalyst LoadingTime (h)ProductYield (%)
4-Acyl-5-methoxy-3-phenylisoxazole20 mol%22-Acyl-2H-azirine75%
3-(3,4-Dimethoxyphenyl)-5-methoxyisoxazole40 mol%22-(Dimethoxyphenyl)-2H-azirine97%
4-Formyl-5-methoxyisoxazole20 mol%4Methyl oxazole-4-carboxylate*82%

*Note: Formyl derivatives bypass the stable azirine stage and directly isomerize to oxazoles under these conditions.

Experimental Protocols

The following methodologies provide self-validating workflows for utilizing 5-methoxyisoxazoles in synthetic medicinal chemistry.

Protocol A: Synthesis of 2H-Azirines via Fe(II)-Catalyzed Ring Contraction

Objective: To convert a 3-aryl-5-methoxyisoxazole into a 2H-azirine-2-carboxylate derivative[4]. Causality & Design: Acetonitrile is selected as the solvent because its polar aprotic nature stabilizes the transient iron-coordinated intermediates without engaging in protic quenching of the azomethine ylide. The reaction is strictly monitored to prevent over-isomerization to the oxazole.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the 3-aryl-5-methoxyisoxazole (1.0 mmol) in anhydrous acetonitrile (5.0 mL).

  • Catalyst Addition: Add Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) (0.2 mmol, 20 mol%) in one portion. Self-Validation: The solution will immediately transition from colorless to a pale yellow/green tint, indicating Fe(II) coordination to the isoxazole nitrogen.

  • Reaction: Stir the mixture at room temperature (25 °C) for 2 to 24 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent system. Self-Validation: The disappearance of the UV-active isoxazole spot (higher Rf) and the appearance of a new, lower Rf spot confirms azirine formation.

  • Quenching & Extraction: Once TLC indicates complete consumption of the starting material, quench the reaction by adding 10 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to isolate the pure 2H-azirine.

Protocol B: Skeletal Rearrangement to 1,2,4-Thiadiazoles

Objective: To synthesize methyl 2-(5-methoxycarbonylamino-1,2,4-thiadiazol-3-yl)acetate from 3-amino-5-methoxyisoxazole, a critical step in cephalosporin antibiotic synthesis[2][3]. Causality & Design: The in situ generation of methoxycarbonyl isothiocyanate is required to prevent its premature degradation. The reaction relies on the nucleophilic attack of the isoxazole's primary amine onto the isothiocyanate, forming a thiourea intermediate that spontaneously undergoes ring-opening and re-closure (skeletal rearrangement) driven by the thermodynamic stability of the resulting 1,2,4-thiadiazole aromatic system.

Step-by-Step Procedure:

  • Reagent Generation: Suspend potassium thiocyanate (KSCN) (1.2 mmol) in anhydrous acetonitrile (10 mL). Dropwise add methyl chloroformate (1.1 mmol) at 0 °C.

  • Activation: Heat the suspension to 70 °C and stir for 30 minutes to generate methoxycarbonyl isothiocyanate in situ. Self-Validation: The formation of a fine white precipitate (KCl) indicates the successful generation of the isothiocyanate.

  • Isoxazole Addition: Cool the mixture slightly to 50 °C and add 3-amino-5-methoxyisoxazole (1.0 mmol)[2].

  • Rearrangement: Maintain the reaction at 70 °C for an additional 2 hours. The initial nucleophilic addition forms a thiourea intermediate, which undergoes spontaneous skeletal rearrangement.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify via recrystallization (ethanol/water) or silica gel chromatography to yield the 1,2,4-thiadiazole derivative (typical yields ~86%)[2].

Conclusion

The 5-methoxyisoxazole moiety is a cornerstone in both theoretical drug design and practical synthetic methodology. Its ability to act as a bioisostere for carboxylic acids makes it indispensable for developing CNS-active compounds with favorable pharmacokinetic profiles. Simultaneously, its unique electronic properties allow it to serve as a masked precursor for highly strained heterocycles like 2H-azirines and complex 1,2,4-thiadiazoles, enabling the synthesis of next-generation antibiotics and ligands.

References

  • MDPI. "Triethylamine-Promoted Oxidative Cyclodimerization of 2H-Azirine-2-carboxylates to Pyrimidine-4,6-dicarboxylates: Experimental and DFT Study". Molecules (2023). Available at:[Link]

  • ACS Publications. "Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization". The Journal of Organic Chemistry (2019). Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Total synthesis and development of bioactive natural products". Proc Jpn Acad Ser B Phys Biol Sci. (2013). Available at:[Link]

  • ResearchGate. "Total synthesis and development of bioactive natural products". (2014). Available at:[Link]

Sources

Exploratory

Isoxazole-4-Carboxylic Acid Derivatives: A Technical Guide on Synthesis, SAR, and Therapeutic Applications

Executive Summary & Chemical Identity Isoxazole-4-carboxylic acid (ICA) and its derivatives represent a highly versatile class of pharmacophores in modern medicinal chemistry and agrochemical development. Characterized b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Isoxazole-4-carboxylic acid (ICA) and its derivatives represent a highly versatile class of pharmacophores in modern medicinal chemistry and agrochemical development. Characterized by a five-membered heterocyclic core containing adjacent nitrogen and oxygen atoms, the isoxazole ring offers unique electronic distribution and structural rigidity. The presence of the carboxylic acid moiety at the C4 position provides a critical vector for functionalization—most notably into carboxamides, esters, and chalcone hybrids—enabling precise tuning of lipid solubility, target binding affinity, and metabolic stability .

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between synthetic methodology and pharmacological application. We will explore the mechanistic rationale behind advanced synthetic routes, dissect the structure-activity relationships (SAR) dictating their biological efficacy, and provide self-validating protocols for their laboratory-scale preparation.

Advanced Synthetic Methodologies

The synthesis of isoxazole-4-carboxylic acid derivatives has evolved from traditional 1,3-dipolar cycloadditions to highly controlled, catalytic isomerizations.

Domino Isoxazole-Isoxazole Isomerization

Recent breakthroughs have introduced the Fe(II)-catalyzed domino isomerization of 4-acyl-5-methoxyisoxazoles. Conducted in dioxane at 105 °C, this thermodynamically controlled process proceeds via a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. The cleavage of the azirine C–N bond under catalytic conditions yields isoxazole-4-carboxylic esters and amides with high atom economy and functional group tolerance .

Amide Coupling: Synthesis of Isoxazole-4-Carboxamides

While direct conversion of ICA to an acyl chloride using thionyl chloride (SOCl₂) is common, it is often too harsh for complex, functionally dense substrates. To circumvent degradation and prevent potential racemization of chiral centers, carbodiimide-mediated coupling (e.g., EDC/DMAP) is the gold standard for synthesizing isoxazole-4-carboxamides .

Protocol: EDC/DMAP-Mediated Synthesis of Phenyl-Isoxazole-Carboxamides

This protocol is designed as a self-validating system; the specific workup steps inherently verify the successful consumption and removal of reactive intermediates.

Reagents & Materials:

  • 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid (1.0 eq, 3.0 mmol)

  • Target Aniline Derivative (1.05 eq, 3.2 mmol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq, 3.3 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq, 0.6 mmol)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Workflow:

  • Inert Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon. Causality: The activated O-acylisourea intermediate is highly susceptible to hydrolysis; an inert atmosphere ensures the intermediate reacts exclusively with the target amine.

  • Carboxyl Activation: Dissolve the isoxazole-4-carboxylic acid in 20 mL of anhydrous DCM. Add DMAP, followed by EDC·HCl. Stir at room temperature for 30 minutes. Causality: EDC activates the carboxylic acid. DMAP acts as a superior nucleophilic catalyst, attacking the O-acylisourea to form a highly reactive acylpyridinium species, which accelerates the reaction and suppresses the formation of unreactive N-acylurea byproducts.

  • Nucleophilic Addition: Introduce the aniline derivative dropwise. Causality: The slight stoichiometric excess (1.05 eq) of the amine drives the reaction to completion, ensuring no unreacted activated acid remains.

  • Reaction Monitoring: Monitor the reaction via TLC (Eluent: Ethyl Acetate/Petroleum Ether 1:2). The disappearance of the baseline acid spot validates the progression of the coupling.

  • Self-Validating Workup:

    • Wash the organic layer with 1N HCl (3 × 15 mL). Validation: This selectively protonates and removes unreacted aniline and DMAP into the aqueous phase.

    • Wash with saturated NaHCO₃ (3 × 15 mL). Validation: This neutralizes residual acid and removes any unreacted isoxazole starting material.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography if necessary.

Synthesis A Isoxazole-4-Carboxylic Acid (Core Scaffold) B EDC·HCl + DMAP (Carboxyl Activation) A->B Anhydrous DCM, Ar atm C Acylpyridinium (Reactive Intermediate) B->C 30 min, RT D Aniline Derivative (Nucleophilic Attack) C->D Amine Addition E Isoxazole-4-Carboxamide (Target Pharmacophore) D->E Coupling & Workup

Fig 1. Step-by-step synthetic workflow for isoxazole-4-carboxamides via EDC/DMAP coupling.

Pharmacological Profiling & SAR

The functionalization of the C4-carboxylic acid and substitutions at the C3/C5 positions of the isoxazole ring dictate the biological fate of these molecules.

Oncology: Melanoma and Tubulin Inhibition

Isoxazole-carboxamide derivatives have demonstrated potent anti-proliferative activity. For example, 4-fluoroaniline substitutions on the carboxamide nitrogen yield compounds with broad-spectrum activity against B16F1 (melanoma), Colo205, and HepG2 cell lines. Notably, formulating these highly lipophilic derivatives into targeted nano-emulgels drastically improves cellular permeability, reducing the IC₅₀ against B16F1 from 0.079 µM to an exceptional 0.039 µM . Furthermore, 5-sulfonyl derivatives of oxazole/isoxazole hybrids act as potent tubulin and CDK2 inhibitors, inducing cell cycle arrest .

Analgesia: Non-Opioid Anti-Nociceptive Pathways

Isoxazole-4-carboxamides exhibit significant analgesic properties. SAR studies reveal that methoxy (-OCH₃) or chloro (-Cl) substitutions on the phenyl ring of the carboxamide moiety enhance binding affinity to COX-1, COX-2, and human capsaicin receptors (HCR). In vivo assays (acetic acid-induced writhing and hot plate tests) combined with naloxone-reversal studies confirm that these derivatives operate via a non-opioid receptor pathway, offering a safer alternative to traditional central analgesics .

Antimicrobial Activity

When the isoxazole core is hybridized with chalcones or dihydropyrazoles, the resulting compounds exhibit potent antibacterial and antioxidant activities. The reactive propenone linker in chalcones, combined with the isoxazole ring, disrupts bacterial cell wall synthesis and mitigates oxidative stress .

Mechanism Ligand Isoxazole-4-Carboxamide Derivatives Target1 COX-1 / COX-2 Enzymes (Binding Energy: -7.5 to -9.7 kcal/mol) Ligand->Target1 Anti-nociceptive Pathway Target2 Melanoma Cell Lines (B16F1, HepG2, Colo205) Ligand->Target2 Anti-proliferative Pathway Outcome1 Prostaglandin Inhibition (Non-Opioid Analgesia) Target1->Outcome1 Outcome2 Cytotoxicity & Apoptosis (Anticancer Efficacy) Target2->Outcome2

Fig 2. Dual pharmacological pathways of isoxazole-4-carboxamides in analgesia and oncology.

Quantitative Efficacy Data

The following table summarizes the comparative efficacy of key isoxazole-4-carboxylic acid derivatives across various biological targets, highlighting the impact of structural modifications.

Compound Class / DerivativeKey Substituent / FormulationBiological TargetEfficacy Metric (IC₅₀ / MIC)Ref
Isoxazole-carboxamide (2e) 4-FluoroanilineMelanoma (B16F1)IC₅₀ = 0.079 µM
Isoxazole-carboxamide (2e) Nano-emulgel ConjugateMelanoma (B16F1)IC₅₀ = 0.039 µM
Isoxazole-carboxamide (B2) Methoxy (-OCH₃)Analgesia (Hot Plate)High efficacy (Non-opioid)
Isoxazole-carboxamide (A3) 2-Chloro (-Cl)Analgesia (Writhing)High efficacy (Non-opioid)
Isoxazole-chalcone (30) Propenone linkerAntibacterialMIC = 5 µg/mL
1,3-Oxazole-4-carboxylate (15) 5-BenzylsulfonylTubulin / CDK2GI₅₀ = 5.37 × 10⁻⁶ mol/L

Conclusion

Isoxazole-4-carboxylic acid derivatives are highly tunable scaffolds that occupy a privileged space in drug discovery. By moving away from harsh acyl chloride intermediates and utilizing controlled carbodiimide coupling or catalytic isomerization, researchers can access highly functionalized libraries. The resulting derivatives exhibit profound, pathway-specific biological activities—from non-opioid analgesia via COX inhibition to potent anti-melanoma cytotoxicity—making them prime candidates for next-generation therapeutic development.

References

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC Chemistry (via PMC - NIH). URL:[Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry (via PMC - NIH). URL:[Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules (via PMC - NIH). URL:[Link]

  • Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainica Bioorganica Acta (via ResearchGate). URL:[Link]

Foundational

5-Methoxy-isoxazole-4-carboxylic Acid: A Strategic Bioisostere and Pharmaceutical Building Block

Executive Summary In modern medicinal chemistry, the pursuit of metabolic stability and optimal target affinity frequently necessitates the transition from traditional aliphatic or aromatic frameworks to highly functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pursuit of metabolic stability and optimal target affinity frequently necessitates the transition from traditional aliphatic or aromatic frameworks to highly functionalized heterocycles. 5-Methoxyisoxazole-4-carboxylic acid (CAS: 886363-65-1)[1] and its ester derivatives (e.g., ethyl ester, CAS: 1314983-30-6)[2] have emerged as privileged building blocks for this purpose.

As a Senior Application Scientist, I have observed firsthand how the incorporation of the 5-methoxyisoxazole scaffold can rescue failing lead compounds. This guide provides an in-depth technical analysis of the structural rationale behind utilizing this specific building block, alongside field-proven, self-validating synthetic protocols for its generation and downstream application in drug discovery.

Structural Rationale & Bioisosteric Logic

The principle of bioisosterism is foundational to molecular modification[3]. The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—is widely recognized as an effective bioisostere for amides, esters, and carboxylic acids[4]. However, the specific addition of a 5-methoxy group and a 4-carboxylic acid moiety provides distinct pharmacological advantages:

  • Metabolic Shielding : Unsubstituted isoxazoles are often susceptible to oxidative metabolism at the 5-position by Cytochrome P450 enzymes. The methoxy group sterically and electronically blocks this metabolic soft spot, drastically improving in vivo half-life.

  • Electronic Tuning : The methoxy group acts as an electron-donating group via resonance but is electron-withdrawing via induction. This subtle push-pull dynamic modulates the pKa of the adjacent 4-carboxylic acid, optimizing its hydrogen-bonding capability with target proteins.

  • Conformational Rigidity : When the carboxylic acid is converted to an amide (forming an isoxazole carboxamide), the resulting structure is conformationally restricted. This lowers the entropic penalty upon binding to biological targets, a feature heavily exploited in the design of novel analgesics and anti-inflammatory agents[5].

BioisostereLogic Lead Labile Lead Compound (e.g., Ester / Amide) Problem Metabolic Liability (Rapid Enzymatic Hydrolysis) Lead->Problem Strategy Bioisosteric Replacement (5-Methoxyisoxazole Scaffold) Problem->Strategy Scaffold Hopping Result1 Retained Target Affinity (Conserved H-Bonding) Strategy->Result1 Result2 Enhanced in vivo Stability (Protease Resistance) Strategy->Result2

Caption: Logical framework for utilizing 5-methoxyisoxazole as a bioisosteric replacement.

Physicochemical Profiling

To understand why 5-methoxyisoxazole-4-carboxylic acid is a superior scaffold, we must compare its physicochemical properties against traditional fragments. The data below illustrates how this building block maintains a low molecular weight while providing a rich hydrogen-bonding network.

Property5-Methoxyisoxazole-4-carboxylic acidPhenyl-carboxylic acid (Benzoic acid)Aliphatic Amide Fragment
Molecular Weight 143.10 g/mol 122.12 g/mol Variable
Calculated LogP ~ 0.5 (Highly Polar)1.87 (Lipophilic)< 0 (Highly Polar)
H-Bond Donors 1 (COOH)1 (COOH)1-2
H-Bond Acceptors 4 (N, O, O, O)2 (O, O)1 (O)
Metabolic Stability High (Ring resists oxidation)Moderate (CYP hydroxylation prone)Low (Amidase prone)
3D Geometry Planar, RigidPlanar, RigidFlexible

Advanced Synthetic Methodologies

While traditional syntheses of isoxazoles rely on the condensation of oximes with ethyl acetoacetate derivatives[5], modern methodologies leverage transition-metal catalysis for higher regioselectivity and yield. A breakthrough approach involves the Fe(II)-catalyzed domino isomerization of 4-acyl-5-methoxyisoxazoles into 5-methoxyisoxazole-4-carboxylates[6].

SynthWorkflow A 4-Acyl-5-methoxyisoxazole (Starting Material) B Fe(II) Catalysis (MeCN, 50°C) A->B Mild activation D Thermal Isomerization (Dioxane, 105°C) A->D Domino Isomerization (One-pot, Fe(II), 105°C) C Transient 2H-Azirine Intermediate B->C C->D E 5-Methoxyisoxazole-4-carboxylate (Product) D->E Ring expansion

Caption: Workflow of Fe(II)-catalyzed domino isomerization to 5-methoxyisoxazole-4-carboxylates.

Protocol 1: Fe(II)-Catalyzed Synthesis of the Core Ester

Reference: Serebryannikova et al., J. Org. Chem. 2019[6]

  • Reaction Setup : Dissolve 4-acyl-5-methoxyisoxazole (1.0 equiv) in anhydrous 1,4-dioxane.

    • Causality: Dioxane is specifically chosen because its boiling point (101 °C) perfectly aligns with the thermal activation barrier required for the azirine-to-isoxazole rearrangement without causing thermal degradation of the product[6].

  • Catalyst Addition : Add FeCl2​⋅4H2​O (10 mol%).

    • Causality: Fe(II) acts as a highly specific Lewis acid. It coordinates to the nitrogen of the transient 2H-azirine intermediate, significantly lowering the activation energy required for the ring expansion into the isoxazole-4-carboxylate[6].

  • Thermal Activation : Reflux the mixture at 105 °C for 4-6 hours under an argon atmosphere.

    • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The transient azirine intermediate often appears as a distinct, highly UV-active spot. The complete disappearance of this spot validates that the domino isomerization has reached completion.

  • Workup : Cool to room temperature, filter through a short pad of Celite, and concentrate in vacuo.

    • Causality: Celite filtration efficiently traps the iron catalyst. Removing iron is critical, as residual paramagnetic Fe(II) will cause severe line broadening during subsequent NMR validation.

Protocol 2: Selective Hydrolysis to the Free Acid

To utilize the compound as a building block for amide coupling, the ester must be hydrolyzed to the free 5-methoxyisoxazole-4-carboxylic acid.

  • Solvation : Suspend the ester from Protocol 1 in a 3:1 mixture of THF and water.

    • Causality: THF ensures the organic ester remains fully solvated, while water is necessary to dissolve the inorganic base and act as the nucleophile.

  • Hydrolysis : Add LiOH⋅H2​O (2.0 equiv) and stir at room temperature for 12 hours.

    • Causality: LiOH is a mild base. It selectively hydrolyzes the ester without cleaving the sensitive isoxazole ring, which is prone to ring-opening under harsh basic conditions (e.g., refluxing NaOH).

  • Acidification & Isolation : Acidify the mixture with 1M HCl dropwise until pH 2-3 is reached.

    • Self-Validation: The product, 5-methoxyisoxazole-4-carboxylic acid, has poor solubility in acidic aqueous media. It will immediately precipitate as a white solid, providing instant visual confirmation of successful hydrolysis. Filter and dry under high vacuum.

Application: Synthesis of Isoxazole Carboxamides

The primary application of 5-methoxyisoxazole-4-carboxylic acid is its conversion into isoxazole carboxamides, which are prominent scaffolds exhibiting potent anticancer, antimicrobial, and analgesic properties[7].

Protocol 3: EDC/DMAP Mediated Amide Coupling
  • Pre-activation : To a solution of 5-methoxyisoxazole-4-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM), add EDC·HCl (1.2 equiv) and DMAP (0.2 equiv)[7].

    • Causality: EDC activates the carboxylic acid. DMAP acts as an essential acyl transfer catalyst; it reacts with the transient O-acylisourea intermediate to form a highly reactive acylpyridinium species. This completely suppresses the formation of unreactive N-acylurea byproducts, a common failure point in standard carbodiimide couplings[7].

  • Amine Introduction : Stir the pre-activation mixture for 30 minutes at room temperature, then add the desired target amine (1.1 equiv).

    • Causality: The 30-minute delay ensures the carboxylic acid is fully converted to the active ester before the amine is introduced, preventing the amine from forming an unreactive salt with the free acid.

  • Purification & Validation : Wash the organic layer sequentially with saturated NaHCO3​ , then 1M HCl, and finally brine.

    • Self-Validation: The sequential basic and acidic washes chemically remove unreacted carboxylic acid, DMAP, and residual amine, respectively. The crude organic layer can be immediately injected into an LC-MS system; a single dominant peak corresponding to the target mass validates the efficiency of the coupling.

Conclusion

5-Methoxyisoxazole-4-carboxylic acid is far more than a simple structural spacer; it is a highly engineered bioisostere capable of resolving critical metabolic liabilities in drug discovery. By understanding the electronic causality of its substituents and employing robust, self-validating synthetic protocols like Fe(II)-catalyzed isomerization and optimized amide couplings, medicinal chemists can reliably integrate this privileged scaffold into next-generation therapeutics.

Sources

Exploratory

Strategic Bioisosteric Applications of 5-Methoxy-isoxazole-4-carboxylic Acid in Medicinal Chemistry

Executive Summary In the relentless pursuit of optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles, medicinal chemists frequently employ bioisosteric replacement—a strategy that substitutes a problematic fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the relentless pursuit of optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles, medicinal chemists frequently employ bioisosteric replacement—a strategy that substitutes a problematic functional group with a structural surrogate to retain target affinity while mitigating liabilities 1. Among the most privileged heterocyclic bioisosteres is the isoxazole ring. Specifically, 5-Methoxy-isoxazole-4-carboxylic acid (CAS: 1314983-30-6) has emerged as a highly versatile building block [[2]](). This whitepaper provides an in-depth technical analysis of how this specific compound is utilized to engineer metabolic stability, modulate lipophilicity, and enforce conformational restriction in modern drug design.

Mechanistic Rationale: The Isoxazole Pharmacophore

The fundamental principle of bioisosterism relies on mimicking the steric volume, shape, and electrostatic potential of an original functional group while introducing beneficial physicochemical changes 3. Carboxylic acids and their corresponding amides or esters are critical for hydrogen-bonding interactions with target proteins. However, they often suffer from poor passive membrane permeability and are highly susceptible to metabolic clearance via glucuronidation or enzymatic hydrolysis 1.

When 5-methoxy-isoxazole-4-carboxylic acid is utilized as a precursor, the resulting isoxazole core acts as a robust bioisostere. The causality behind its efficacy lies in its electronic distribution:

  • Electronic Tuning: The methoxy group at the 5-position acts as an electron-donating group via resonance but is inductively electron-withdrawing. This fine-tunes the electron density of the isoxazole ring, enhancing the hydrogen-bond acceptor capacity of the ring's nitrogen and oxygen atoms 4.

  • Conformational Restriction: The rigid five-membered ring locks the molecule into a specific vector, acting as a conformationally restricted spacer that can improve target specificity, a strategy widely used in the development of peptidomimetics and GABAergic modulators 5.

  • Metabolic Shielding: The steric bulk and heteroaromatic nature of the isoxazole ring prevent the substituted amide/ester bonds from fitting into the active sites of common proteases and esterases, drastically increasing half-life 6.

G A Target Molecule (Labile Amide/Ester) B Bioisosteric Replacement (5-Methoxy-isoxazole-4-carboxylic acid) A->B Structural Modification C Improved Metabolic Stability (Protease/Esterase Resistance) B->C D Modulated Lipophilicity (Enhanced BBB Penetration) B->D E Conformational Restriction (Target Specificity) B->E

Caption: Logic of bioisosteric replacement using 5-methoxy-isoxazole derivatives.

Quantitative Data Analysis: Physicochemical Profiling

To justify the replacement of classical functional groups with an isoxazole derivative, we must analyze the shift in physicochemical properties. The table below summarizes the comparative advantages of utilizing isoxazole bioisosteres over native carboxylic acids and amides 7 [[6]]().

Physicochemical PropertyClassical Carboxylic AcidClassical Primary AmideIsoxazole Bioisostere
pKa Range 4.0 – 5.015.0 – 17.04.5 – 8.0 (Context Dependent)
H-Bonding Profile Donor & AcceptorDonor & AcceptorAcceptor (N, O)
Metabolic Liability High (Glucuronidation)High (Hydrolysis)Highly Resistant
Lipophilicity (LogP) Low (Ionized at pH 7.4)Low to ModerateModerate to High
Membrane Permeability PoorModerateGood

Synthetic Workflows & Self-Validating Protocols

The integration of 5-methoxy-isoxazole-4-carboxylic acid into a target scaffold requires precise synthetic control. The following protocol details the synthesis of metabolically stable amide linkages via EDC/HOBt coupling 8.

Causality of Reagent Choice: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are selected over stronger uronium-based reagents (like HATU) to minimize the risk of epimerization if chiral amines are utilized, and to facilitate a simplified aqueous workup, as EDC byproducts are highly water-soluble.

Protocol 1: Synthesis of 5-Methoxy-isoxazole-4-carboxamides
  • Activation: Dissolve 1.0 equivalent of 5-methoxy-isoxazole-4-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration under an inert nitrogen atmosphere.

  • Additive Introduction: Add 1.2 equivalents of HOBt and 1.2 equivalents of EDC·HCl. Stir the mixture for 30 minutes at room temperature.

    • Self-Validation Step: Monitor the reaction via LC-MS to confirm the formation of the HOBt-active ester intermediate. Do not proceed to step 3 until the starting carboxylic acid is >95% consumed. This prevents unreacted acid from complicating downstream purification.

  • Amine Coupling: Introduce 1.1 equivalents of the target primary or secondary amine, followed by 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to maintain basicity.

  • Reaction Maturation: Stir the solution for 4-12 hours at room temperature, monitoring completion via TLC or LC-MS.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo before final purification via flash chromatography.

Pharmacokinetic Optimization: Metabolic Stability Assay

Once the isoxazole bioisostere is synthesized, its resistance to hepatic degradation must be empirically validated 3. The following self-validating protocol measures the intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLM).

Protocol 2: In Vitro Microsomal Stability Workflow
  • Master Mix Preparation: Prepare a solution containing 0.5 mg/mL HLM protein and 1 µM of the synthesized 5-methoxy-isoxazole derivative in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

    • Self-Validation Step: Run a parallel positive control assay using a known rapidly metabolized drug (e.g., Verapamil or Testosterone). If the positive control does not degrade as expected, the HLM batch is enzymatically inactive and the assay must be aborted.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the Cytochrome P450-mediated metabolic reaction.

  • Time-Course Sampling: Extract 50 µL aliquots at precise time intervals: 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing a known concentration of an Internal Standard (IS).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound, allowing for the calculation of half-life ( t1/2​ ) and intrinsic clearance.

G Step1 1. Compound Incubation (Liver Microsomes + NADPH) Step2 2. Aliquot Sampling (Time points: 0, 15, 30, 60 min) Step1->Step2 Step3 3. Reaction Quenching (Cold Acetonitrile + IS) Step2->Step3 Step4 4. Centrifugation (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantification of Parent Drug) Step4->Step5 Step6 6. Data Processing (Calculate Half-life & Clearance) Step5->Step6

Caption: Step-by-step workflow for in vitro microsomal metabolic stability assay.

Conclusion

The strategic incorporation of 5-Methoxy-isoxazole-4-carboxylic acid into drug discovery pipelines represents a masterclass in bioisosteric replacement. By understanding the electronic and steric causality of the isoxazole ring, medicinal chemists can systematically design out metabolic liabilities while preserving or enhancing the critical hydrogen-bonding networks required for target engagement.

References

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. Source: nih.gov. 1

  • A Comparative Guide to Benzo[d]oxazole-4-carboxylic Acid and Other Heterocyclic Carboxylic Acid Bioisosteres in Drug Discovery. Source: benchchem.com. 7

  • The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties. Source: benchchem.com. 3

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Source: drughunter.com. 6

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Source: nih.gov. 4

  • 5-Aminomethyl-3-methoxyisoxazole. Source: benchchem.com.5

  • CAS: 1314983-30-6 | CymitQuimica. Source: cymitquimica.com. 2

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Source: rsc.org.

  • 5-(Phenylthio)isoxazole-3-carboxylic Acid. Source: benchchem.com. 8

Sources

Foundational

The Metabolic Stability of Isoxazole Rings in Drug Design: Mechanisms, Liabilities, and Optimization Strategies

Introduction: The Dual Nature of the Isoxazole Scaffold The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—is a privileged scaffold in modern medicinal chemistry [1]. Its unique...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Nature of the Isoxazole Scaffold

The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—is a privileged scaffold in modern medicinal chemistry [1]. Its unique electronic properties, moderate lipophilicity, and capacity to engage in diverse non-covalent interactions have led to its successful incorporation into numerous FDA-approved therapeutics, including valdecoxib, sulfamethoxazole, and leflunomide [2].

As a Senior Application Scientist, I frequently see drug discovery teams deploy the isoxazole moiety as a bioisostere to improve the metabolic stability of more labile rings, such as thiazoles [3]. The electron-deficient nature of the isoxazole ring generally protects it from rapid electrophilic attack by cytochrome P450 (CYP450) oxo-iron species, granting it excellent oxidative stability.

However, this structural substitution is not a metabolic panacea. The adjacent N-O bond introduces a highly specific, often overlooked vulnerability: reductive ring scission . Unlike oxazoles, which predominantly undergo oxidative ring opening, the 3-unsubstituted isoxazole ring is uniquely prone to reductive N-O bond cleavage [4]. Understanding the mechanistic causality behind this liability is critical for rational drug design.

Mechanism of CYP450-Mediated Reductive Ring Scission

The archetypal example of isoxazole reductive metabolism is the conversion of the anti-inflammatory prodrug leflunomide into its active α -cyanoenol metabolite, teriflunomide (A771726)[4][6].

In vitro mechanistic studies reveal that this conversion is catalyzed by the P450 Fe(II) form of hepatic enzymes, specifically CYP1A2, CYP2C19, and CYP3A4 [4]. The causality of this reaction hinges on the availability of oxygen. Because ambient oxygen strongly competes for the reduced heme iron, this reductive cleavage is paradoxically inhibited in highly oxygenated environments and accelerated under physiological or hypoxic conditions.

Mechanistically, the isoxazole ring nitrogen or oxygen coordinates to the reduced P450 Fe(II) heme. This coordination facilitates a charge transfer to the C=N bond, which drives the deprotonation of the essential C3-H proton. The loss of this proton triggers an electron cascade that culminates in the irreversible cleavage of the N-O bond [6].

Pathway A Leflunomide (Isoxazole Prodrug) B CYP450 Fe(II) Coordination A->B NADPH (Hypoxic) C Charge Transfer & C3-H Deprotonation B->C e- transfer D N-O Bond Cleavage C->D E Teriflunomide (Active alpha-cyanoenol) D->E

Caption: CYP450-mediated reductive N-O bond cleavage of leflunomide to teriflunomide.

Structural Optimization to Mitigate Metabolism

Recognizing that the C3-proton is an absolute requirement for the deprotonation step of the ring-opening mechanism provides medicinal chemists with a direct optimization strategy: steric or electronic blockade of the C3 position .

Experimental data consistently shows that substituting the C3 position completely abolishes this specific reductive liability. For example, synthesizing 3-methylleflunomide renders the molecule entirely resistant to ring opening in plasma, blood, and liver microsomes [4]. By blocking the C3 site, metabolism is forced to redirect toward standard, slower oxidative pathways (e.g., aliphatic hydroxylation of the methyl group).

This principle scales across different therapeutic areas. During the development of TACC3 inhibitors for targeted cancer therapy, the prototype compound BO-264 exhibited poor metabolic stability. By introducing strategic substitutions on the phenyl-isoxazole moiety, researchers developed Compound 13b, which demonstrated a sevenfold improvement in metabolic stability and bioavailability while preserving its apoptotic potency [7].

Table 1: Comparative Metabolic Stability of Heterocyclic Replacements
Compound / SeriesStructural ModificationBiological TargetMetabolic Stability ShiftReference
CB2 Agonist (Analog 78 79)Thiazole replaced by IsoxazoleCB2 ReceptorIncreased stability despite higher cLogD[3]
Leflunomide 3-MethylleflunomideC3-H replaced by C3-CH3DHODHComplete resistance to reductive ring opening[4]
TACC3 Inhibitor (BO-264 13b)Phenyl-isoxazole substitutionTACC37-fold improvement in bioavailability/stability[7]

Experimental Workflows for Assessing Isoxazole Stability

To accurately profile the metabolic fate of isoxazole-containing drug candidates, standard aerobic microsomal stability assays are insufficient. Because reductive metabolism is suppressed by ambient oxygen, assays must be conducted under controlled atmospheric conditions to reveal hidden in vivo liabilities [8].

Self-Validating Protocol: Aerobic vs. Anaerobic Liver Microsomal Stability Assay

Rationale & Causality: By running parallel assays under ambient air and nitrogen-purged conditions, we isolate the reductive pathway. The inclusion of carbon monoxide (CO) purging serves as a critical, self-validating negative control. CO strongly binds to the P450 Fe(II) active site, thereby inhibiting CYP-mediated reductive metabolism while leaving non-CYP reductive enzymes (like aldehyde oxidase) unaffected.

Step-by-Step Methodology:

  • Preparation of Microsomal Matrix: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ .

  • Atmospheric Conditioning:

    • Aerobic Cohort: Leave the reaction vial open to ambient air.

    • Anaerobic Cohort: Gently bubble the microsomal suspension with ultra-pure N 2​ gas for 10 minutes in a sealed, septum-capped vial to displace oxygen.

    • Control Cohort: Bubble with CO gas for 10 minutes (Validates CYP450 Fe(II) dependency).

  • Compound Addition: Spike the isoxazole test compound (1 μ M final concentration) into the matrices. Include leflunomide as a positive control for reductive cleavage.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system (1 mM final NADPH concentration). Crucial step: For anaerobic cohorts, add this via a gas-tight syringe to prevent oxygen re-entry.

  • Incubation & Quenching: Incubate at 37°C. At predetermined time points (0, 15, 30, 60 minutes), extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold organic solvent instantly denatures the metabolizing enzymes, halting all biochemical activity and precipitating proteins for clean extraction.

  • Sample Processing: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Scan for both the parent mass depletion and the predicted mass of the ring-opened α -cyanoenol metabolite.

Workflow Step1 Matrix Preparation (HLM/RLM + Buffer) Step2 Atmospheric Conditioning (Aerobic vs. N2 vs. CO) Step1->Step2 Step3 Initiation (Add NADPH via Syringe) Step2->Step3 Controls for O2/CYP Step4 Time-Course Quenching (Cold Acetonitrile) Step3->Step4 0, 15, 30, 60 min Step5 Protein Precipitation (Centrifugation) Step4->Step5 Step6 LC-MS/MS Analysis (Parent Depletion & Metabolite ID) Step5->Step6

Caption: Self-validating experimental workflow for isolating CYP450-mediated reductive metabolism.

Conclusion

The isoxazole ring remains a highly valuable structural motif in the drug designer's toolkit, offering distinct advantages in physicochemical tuning and oxidative metabolic stability. However, its susceptibility to CYP450-mediated reductive ring scission demands rigorous early-stage profiling. By employing targeted C3-substitutions and utilizing specialized anaerobic microsomal assays, researchers can effectively diagnose and design away from these metabolic liabilities, ensuring the advancement of robust, safe, and efficacious therapeutics.

References

  • Advances in isoxazole chemistry and their role in drug discovery PMC / NIH URL:[Link][1]

  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry (ACS) URL:[Link][3]

  • In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726 PubMed / NIH URL:[Link] [4]

  • Reductive ring scission reactions of the 1,2-benzisoxazole-containing anticonvulsant zonisamide ResearchGate URL:[Link] [5]

  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide ResearchGate URL:[Link] [6]

  • Isoxazole-pyrimidine derivatives as TACC3 inhibitors: A novel modality to targeted cancer therapy PubMed / NIH URL:[Link] [7]

  • In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats Tandfonline URL:[Link] [8]

Protocols & Analytical Methods

Method

Amide coupling conditions using 5-Methoxy-isoxazole-4-carboxylic acid

An In-Depth Guide to Amide Coupling Reactions with 5-Methoxy-isoxazole-4-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Isoxazole Scaffold The isoxaz...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Amide Coupling Reactions with 5-Methoxy-isoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle that has become a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and stable, versatile core allow for extensive functionalization, making it a privileged scaffold in the design of novel therapeutic agents.[1][3] Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][4][5]

5-Methoxy-isoxazole-4-carboxylic acid, in particular, serves as a critical building block for creating complex isoxazole carboxamides. The amide bond is one of the most prevalent functional groups in pharmaceuticals, found in approximately 25% of all commercial drugs.[6] The ability to efficiently and reliably form this bond is paramount in any drug development campaign.[7]

This guide provides a detailed technical overview of amide coupling conditions for 5-Methoxy-isoxazole-4-carboxylic acid. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, offering field-proven insights to navigate common challenges and optimize reaction outcomes.

Core Principles of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not spontaneous. The process requires the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group.[7][8] This is achieved using a "coupling reagent." The general process involves two main steps, which often occur in a single pot:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an active ester, O-acylisourea, or acid anhydride).[8]

  • Nucleophilic Attack: The amine then attacks the activated carbonyl carbon, displacing the activated leaving group to form the stable amide bond.[8]

While straightforward in principle, the choice of coupling reagent, solvent, base, and additives can dramatically influence the reaction's success, especially when dealing with complex or sensitive substrates.[7]

Strategic Selection of Coupling Reagents

The selection of an appropriate coupling reagent is the most critical decision in planning an amide bond synthesis. The choice depends on factors like the nucleophilicity of the amine, steric hindrance, cost, scale, and the desired purity profile. Below is a comparative summary of commonly employed reagents for coupling 5-Methoxy-isoxazole-4-carboxylic acid.

Reagent/SystemReagent ClassAdditive(s)Typical BaseCommon SolventsAdvantagesDisadvantages & Byproducts
EDC / HOBt CarbodiimideHOBt or HOAtDIPEA, TEADCM, DMFCost-effective; water-soluble byproducts for easy removal.[9][10]Can form N-acylurea byproduct; lower efficiency for hindered substrates.[9]
HATU Uronium/AminiumNone (HOAt is integral)DIPEADMF, NMPHigh efficiency and fast reaction rates, even for challenging couplings; low racemization.[9][11][12]Higher cost; potential for guanidinylation of the amine if order of addition is incorrect.[8]
PyBOP Phosphonium SaltNoneDIPEADMF, DCMGood alternative to uronium salts; lower risk of guanidinylation side reactions.[9]Phosphoramide byproduct can be difficult to remove via chromatography.[13]
T3P® Phosphonic AnhydrideNonePyridine, DIPEAEtOAc, Me-THFExcellent for large-scale synthesis; byproducts are water-soluble for simple workup; low epimerization.[14]Requires stoichiometric amounts of base to neutralize phosphoric acid byproducts.

The Critical Role of Additives: Additives like 1-hydroxybenzotriazole (HOBt) are essential when using carbodiimides. The carbodiimide (e.g., EDC) first activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive but can rearrange into an unreactive N-acylurea. HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to side reactions, leading to higher yields and reduced epimerization.[15]

Experimental Workflows and Protocols

The following protocols provide detailed, self-validating methodologies for coupling 5-Methoxy-isoxazole-4-carboxylic acid with a primary or secondary amine.

Diagram 1: General Amide Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Reactants Dissolve Carboxylic Acid, Coupling Reagent, & Additive PreActivate Pre-activation (Stir 5-15 min) Reactants->PreActivate AddAmine Add Amine Substrate PreActivate->AddAmine AddBase Add Base (e.g., DIPEA) AddAmine->AddBase Stir Stir at RT or 0 °C to RT (2-24 hours) AddBase->Stir Monitor Monitor by TLC / LC-MS Stir->Monitor Quench Aqueous Workup (e.g., 1N HCl, NaHCO₃, Brine) Monitor->Quench Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Quench->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify FinalProduct FinalProduct Purify->FinalProduct Isolated Product

Caption: General workflow for amide coupling reactions.

Protocol 1: Cost-Effective Coupling with EDC and HOBt

This method is a reliable and economical choice for routine amide couplings with non-hindered amines. The water-solubility of EDC and its urea byproduct simplifies purification.[9][10]

Materials:

  • 5-Methoxy-isoxazole-4-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-Methoxy-isoxazole-4-carboxylic acid (1.0 eq) and HOBt (1.1 eq).

  • Dissolve the solids in anhydrous DCM or DMF (approx. 0.1 M concentration).

  • Add the amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes, ensuring the internal temperature remains below 10 °C.

  • Add DIPEA (2.5 eq) dropwise to the cooled suspension.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

Work-up and Purification:

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide.

Diagram 2: Mechanism of Carbodiimide (EDC/HOBt) Activation

G Acid R-COOH (5-Methoxy-isoxazole- 4-carboxylic acid) Isourea O-Acylisourea Intermediate (Highly Reactive) Acid->Isourea EDC EDC EDC->Isourea HOBtEster HOBt Active Ester (Stable Intermediate) Isourea->HOBtEster Intercepted by HOBt NAcylurea N-Acylurea (Unreactive Byproduct) Isourea->NAcylurea Unwanted Rearrangement EDCUrea EDC Urea (Byproduct) Isourea->EDCUrea HOBt HOBt HOBt->HOBtEster HOBtEster->HOBt Amide Amide Product HOBtEster->Amide Amine R'-NH₂ Amine->Amide Nucleophilic Attack G Start Low Yield? CheckReagents Are reagents fresh & anhydrous? Start->CheckReagents CheckActivation Is activation method strong enough? CheckReagents->CheckActivation Yes ReplaceReagents Solution: Use fresh reagents & anhydrous solvents. CheckReagents->ReplaceReagents No CheckAmine Is amine hindered or electron-poor? CheckActivation->CheckAmine Yes SwitchReagent Solution: Switch from EDC/HOBt to HATU or PyBOP. CheckActivation->SwitchReagent No ForceConditions Solution: Increase temperature (40-50 °C). Increase reaction time. CheckAmine->ForceConditions Yes No No Yes Yes Yes2 Yes No2 No Yes3 Yes No3 No

Sources

Application

Reagents for activating 5-Methoxy-isoxazole-4-carboxylic acid

An Application Scientist’s Guide to the Activation and Coupling of 5-Methoxy-isoxazole-4-carboxylic Acid Physicochemical Profiling & Mechanistic Rationale The molecule 5-Methoxy-isoxazole-4-carboxylic acid (CAS: 886363-6...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to the Activation and Coupling of 5-Methoxy-isoxazole-4-carboxylic Acid

Physicochemical Profiling & Mechanistic Rationale

The molecule 5-Methoxy-isoxazole-4-carboxylic acid (CAS: 886363-65-1) [4] is a highly valuable heterocyclic building block in medicinal chemistry, frequently utilized to introduce rigid, polar vectors into drug candidates. However, its activation for amide bond formation requires careful strategic planning due to its unique electronic and structural properties.

The Causality of Reactivity: The C5-methoxy group acts as an electron-donating group via resonance, which stabilizes the electron-deficient isoxazole ring. However, this same electron density makes the isoxazole ring susceptible to degradation (such as ring-opening or demethylation) under harsh basic or highly acidic conditions. Furthermore, the C4-carboxylic acid is directly conjugated with the heteroaromatic system, slightly reducing the electrophilicity of the resulting activated carbonyl compared to aliphatic acids.

Consequently, traditional harsh activation methods—such as refluxing in neat thionyl chloride (SOCl₂) or oxalyl chloride—carry an unacceptably high risk of degrading the 5-methoxyisoxazole core. Successful coupling dictates the use of mild, in-situ activating reagents that operate at ambient temperatures and neutral-to-mildly-basic pH.

Reagent Selection: Comparative Data & Causality

To ensure high conversion without compromising the integrity of the isoxazole ring, the choice of coupling reagent must be tailored to the nucleophilicity of the target amine. Below is a quantitative and mechanistic comparison of the optimal reagents for this substrate.

Activating ReagentOptimal Amine PartnerTypical YieldReaction TimeByproduct RemovalMechanistic Causality for Selection
HATU / DIPEA Hindered or Weakly Nucleophilic85–95%1–4 hChromatographyThe pyridine nitrogen in the HOAt leaving group provides a neighboring group effect, accelerating the coupling of sluggish amines via a 7-membered hydrogen-bonded transition state [1].
T3P / Et₃N Standard Aliphatic / Aromatic80–90%4–12 hAqueous WashT3P acts as both an activator and a potent water scavenger. Its extreme mildness prevents isoxazole ring degradation, and its byproducts are 100% water-soluble[2].
EDC / HOBt / DMAP Highly Electron-Deficient (e.g., Anilines)70–85%12–24 hAqueous Wash / ChromatographyDMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate that forces the coupling of unreactive anilines [3].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . By verifying specific intermediate checkpoints, you can isolate failures to either the activation step or the coupling step, ensuring total control over the reaction causality.

Protocol A: High-Efficiency Coupling via HATU (For Hindered Amines)

Use this protocol when coupling 5-Methoxy-isoxazole-4-carboxylic acid with sterically hindered secondary amines or electron-poor primary amines.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve 5-Methoxy-isoxazole-4-carboxylic acid (1.0 equiv, 1.0 mmol, 143.1 mg) in anhydrous DMF (0.2 M, 5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol, 435 µL). Causality: DIPEA deprotonates the carboxylic acid, making it a competent nucleophile to attack the HATU reagent.

  • Pre-Activation: Add HATU (1.1 equiv, 1.1 mmol, 418 mg) in one portion. Stir at 20 °C for 15 minutes.

    • Self-Validation Checkpoint: Sample 5 µL of the reaction, dilute in MeCN, and analyze via LC-MS. You must observe the complete disappearance of the acid (m/z 144 [M+H]⁺) and the appearance of the OAt-active ester intermediate at m/z 262 [M+H]⁺ . If this peak is absent, your DMF is wet or the HATU has degraded.

  • Coupling: Add the target amine (1.2 equiv, 1.2 mmol). Stir at 20 °C until the active ester is consumed (typically 1–4 hours).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Scalable & Eco-Friendly Coupling via T3P

Use this protocol for scale-up (>5 grams) or when coupling standard primary amines, as it avoids chromatographic purification.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Methoxy-isoxazole-4-carboxylic acid (1.0 equiv) and the target amine (1.05 equiv) in anhydrous EtOAc or DCM (0.3 M).

  • Base Addition: Add Triethylamine (Et₃N) or DIPEA (3.0 equiv). Causality: A large excess of base is required because T3P generates acidic phosphonic acid byproducts that must be neutralized to prevent the amine from protonating and stalling the reaction.

  • Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50% wt. solution in EtOAc, 1.5 equiv).

    • Self-Validation Checkpoint: Following addition, allow the reaction to warm to room temperature. Monitor by TLC (e.g., 5% MeOH in DCM). Because T3P does not form a UV-active intermediate like HATU, validation relies on the direct conversion of the highly polar acid spot (R_f ~0.1) to the less polar amide product.

  • Workup: Add water to the reaction mixture and stir vigorously for 15 minutes. Causality: This hydrolyzes unreacted T3P and dissolves the propylphosphonic acid byproducts. Separate the layers, wash the organic layer with 1M HCl, sat. NaHCO₃, and brine. Evaporate the solvent to yield the crude amide, which is typically >95% pure by NMR.

Mechanistic Pathway Visualization

To fully understand the causality of Protocol A, the following diagram illustrates the exact sequence of activation and displacement when using HATU. The critical phase is the generation of the stable, yet highly reactive, OAt-Ester.

HATU_Mechanism Start 5-Methoxy-isoxazole-4-carboxylic acid + DIPEA Carboxylate Carboxylate Anion (Nucleophile) Start->Carboxylate Deprotonation Uronium O-acyl(tetramethyl)isouronium salt (Unstable Intermediate) Carboxylate->Uronium Attacks HATU HATU HATU Reagent (Electrophile) HATU->Uronium HOAt HOAt Anion (Released) Uronium->HOAt ActiveEster OAt-Active Ester (Stable Reactive Intermediate) Uronium->ActiveEster HOAt Displacement HOAt->ActiveEster Attacks Carbonyl Product Target Amide Product + HOAt + Tetramethylurea ActiveEster->Product Amine Addition Amine Amine (R-NH2) Amine->Product

Mechanistic pathway of 5-Methoxy-isoxazole-4-carboxylic acid activation using HATU and DIPEA.

Troubleshooting & Optimization

  • Symptom: LC-MS shows complete conversion to the OAt-active ester (m/z 262), but no amide product forms after 24 hours.

    • Causality: The target amine is either too sterically hindered or electronically deactivated (e.g., a heavily substituted aniline) to attack the active ester at room temperature.

    • Solution: Do not heat the reaction excessively, as the 5-methoxyisoxazole ring may degrade. Instead, switch to Protocol C (EDC/HOBt with 1.0 equiv of DMAP). DMAP will convert the OAt-ester into a highly electrophilic acylpyridinium species, forcing the coupling to proceed.

  • Symptom: Formation of multiple unidentifiable baseline spots on TLC; loss of the methoxy signal (~3.9 ppm) in the crude ¹H NMR.

    • Causality: The isoxazole ring has undergone nucleophilic attack or base-catalyzed degradation.

    • Solution: Ensure the reaction temperature never exceeds 25 °C. If using primary aliphatic amines (which are strong nucleophiles), ensure they are added slowly to the pre-activated ester rather than dumped in all at once.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Mechanism and historical context detailed via Wikipedia. URL:[Link]

  • Dunetz, J. R., et al. (2016). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Imperial College London Spiral Repository. URL:[Link]

  • Babu, V. V. S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central (PMC). URL:[Link]

Method

Application Note: Scalable Synthesis Routes for Isoxazole-4-Carboxylic Acid Derivatives

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Strategic Route Selection Isoxazole-4-carboxylic acid deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Strategic Route Selection

Isoxazole-4-carboxylic acid derivatives are privileged pharmacophores in modern drug discovery, serving as critical building blocks for FDA-approved therapeutics such as leflunomide, parecoxib, and various HDAC inhibitors[1][2]. However, the transition from medicinal chemistry (milligram scale) to process chemistry (multigram to kilogram scale) often exposes severe limitations in traditional synthesis routes, primarily concerning regioselectivity, the use of hazardous reagents, and poor atom economy.

As process chemists, our objective is to design self-validating, thermodynamically favorable, and operationally simple workflows. This guide critically evaluates three distinct synthetic strategies for isoxazole-4-carboxylic acids, detailing the causality behind reagent selection and providing robust, scalable protocols.

The Challenge of Regioselectivity

The classical approach to isoxazole synthesis relies on the 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from a hydroximoyl chloride) and an alkyne or alkene[3]. While highly convergent, this uncatalyzed reaction often yields an inseparable mixture of 3,4- and 3,5-disubstituted regioisomers. Furthermore, the rapid generation of nitrile oxides in the presence of strong bases frequently leads to dimerization, forming unwanted furoxan byproducts.

Advanced Methodologies for Scale-Up

To circumvent these issues, two advanced methodologies have emerged as the industry standards for scalable synthesis:

  • Base-Promoted Enamine Condensation (The Scale-Up Champion): Utilizing (E)-methyl 3-(dimethylamino)acrylate as the dipolarophile ensures absolute regioselectivity. The dimethylamino group acts as a traceless directing group and leaving group, yielding the 4-carboxylate exclusively. This method has been successfully scaled to 50+ grams in a single batch.

  • Fe(II)-Catalyzed Domino Isomerization (The Thermodynamic Innovator): A highly elegant approach that bypasses cycloaddition entirely. By subjecting 4-acyl-5-methoxyisoxazoles to Fe(II) catalysis at elevated temperatures, the ring opens to a transient 2H-azirine intermediate before undergoing a thermodynamically driven rearrangement to the isoxazole-4-carboxylate[4].

Quantitative Route Comparison

The following table summarizes the operational metrics of the primary synthetic routes to aid in route scouting and selection.

MethodologyKey ReagentsRegioselectivityMax Validated ScaleProcess AdvantagesLimitations
Classical 1,3-Dipolar Cycloaddition Hydroximoyl chloride, Alkyne, TEAPoor to Moderate (Mixture of 3,4/3,5)< 5 gramsHighly convergent; vast substrate scope[3].Furoxan dimerization; requires chromatographic separation.
Enamine Condensation Chloroxime, Enamino acrylate, NaHCO₃Excellent (>99% 4-carboxylate)50+ gramsMild base prevents dimerization; simple filtration workup.Requires pre-synthesis of specific enamino acrylates.
Fe(II) Domino Isomerization 4-Acyl-5-methoxyisoxazole, FeCl₂·4H₂OAbsolute (Stereospecific rearrangement)10–20 gramsAtom-economical; accesses highly functionalized derivatives[4].Requires elevated temperatures (105 °C); specific starting materials.

Mechanistic Workflows & Visualizations

Fe(II)-Catalyzed Domino Isomerization Pathway

The Fe(II)-catalyzed route operates under strict thermodynamic control. The starting 5-methoxyisoxazole is kinetically stable but thermodynamically inferior to the 4-carboxylate product (ΔG = −14.1 to −15.5 kcal/mol)[4]. The Fe(II) catalyst acts as a specialized Lewis acid, lowering the activation barrier for N–O bond cleavage.

FeIsomerization A 4-Acyl-5-methoxyisoxazole B Fe(II) Catalysis (Dioxane, 105°C) A->B Ring Opening C 2H-Azirine Intermediate B->C D Thermodynamic Cyclization C->D E Isoxazole-4-carboxylate D->E Rearrangement

Mechanistic pathway of Fe(II)-catalyzed domino isoxazole-isoxazole isomerization.

Multigram Scale-Up Workflow

For industrial scale-up, the enamine condensation route is preferred due to its reliance on ambient temperatures and inexpensive, non-toxic bases (NaHCO₃).

ScaleUpWorkflow Step1 Step 1: Reagent Mixing Chloroxime + Enamino Acrylate EtOAc, NaHCO3 Step2 Step 2: Cycloaddition 1,3-Dipolar Cycloaddition Regioselective Formation Step1->Step2 Step3 Step 3: Intermediate Isoxazole-4-carboxylate Ester Isolation via Filtration Step2->Step3 Step4 Step 4: Hydrolysis Saponification MeOH, 10% NaOH, 0°C to RT Step3->Step4 Step5 Step5 Step4->Step5

Process workflow for the multigram scalable synthesis of isoxazole-4-carboxylic acids.

Detailed Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that any deviations are caught before committing to the next synthetic step.

Protocol A: 50-Gram Scalable Synthesis of N-Boc-Aminoisoxazole-4-Carboxylic Acid

Adapted from the base-promoted multigram methodology.

Causality & Design Rationale: Using ethyl acetate (EtOAc) as the solvent allows for the direct precipitation of inorganic salts (NaCl), simplifying the workup. NaHCO₃ is chosen over triethylamine (TEA) because its mild basicity ensures a slow, controlled release of the nitrile oxide, completely suppressing the dimerization side-reaction that plagues scale-up efforts.

Step 1: Cycloaddition & Ester Formation

  • Preparation: Charge a 2 L jacketed reactor with the starting chloroxime (approx. 50 g, 1.0 equiv.) and EtOAc (500 mL). Ensure robust mechanical stirring.

  • Reagent Addition: Add (E)-methyl 3-(dimethylamino)acrylate (1.2 equiv.) in a single portion. The solution should remain homogeneous.

  • Base Introduction: Gradually add solid NaHCO₃ (2.0 equiv.) over 15 minutes at ambient temperature (20–25 °C).

    • Self-Validation Checkpoint: Effervescence (CO₂ gas evolution) will occur. The reaction mixture will gradually turn into a fine white suspension as NaCl precipitates.

  • Reaction Monitoring: Stir overnight (12–16 hours). Monitor completion via TLC (Hexanes/EtOAc 7:3). The chloroxime spot must be completely consumed to prevent downstream purification issues.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Wash the pad with cold EtOAc (2 × 100 mL). Concentrate the filtrate in vacuo to yield the methyl isoxazole-4-carboxylate intermediate as a solid.

Step 2: Saponification (Hydrolysis)

  • Preparation: Transfer the crude ester to a 1 L round-bottom flask and dissolve in Methanol (450 mL). Submerge the flask in an ice-water bath (0 °C).

  • Hydrolysis: Dropwise, add 10% aqueous NaOH (2.0 equiv.) over 30 minutes.

    • Causality: Strict temperature control at 0 °C prevents the cleavage of the sensitive N-Boc protecting group while allowing the methyl ester to hydrolyze.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to reach room temperature. Monitor via LC-MS or NMR until the ester mass is fully converted to the acid (typically 10–24 hours).

  • Isolation: Concentrate the solution in vacuo to remove Methanol. Dilute the aqueous residue with distilled water (200 mL) and wash with diethyl ether (2 × 100 mL) to remove organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl.

    • Self-Validation Checkpoint: A dense white precipitate (the target isoxazole-4-carboxylic acid) will crash out of solution immediately upon reaching the target pH.

  • Filtration: Filter the solid, wash with ice-cold water, and dry under high vacuum at 40 °C to constant weight. Expected yield: >90%.

Protocol B: Fe(II)-Catalyzed Domino Isomerization

Adapted from the thermodynamic rearrangement methodology[4].

Causality & Design Rationale: This protocol utilizes FeCl₂·4H₂O in dioxane. The Fe(II) species is critical for the initial ring-opening to the 2H-azirine. Dioxane is selected because its boiling point (101 °C) perfectly aligns with the 105 °C required to drive the thermodynamic cyclization of the azirine into the highly stable isoxazole-4-carboxylate.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve the 4-acyl-5-methoxyisoxazole (10 mmol, 1.0 equiv.) in anhydrous 1,4-dioxane (20 mL).

  • Catalyst Addition: Add FeCl₂·4H₂O (10 mol%).

    • Self-Validation Checkpoint: The solution will take on a characteristic pale green/yellow tint indicative of the dissolved Fe(II) complex.

  • Thermal Isomerization: Seal the tube and heat the reaction mixture to 105 °C using a pre-heated oil bath or heating block.

  • Reaction Monitoring: Stir at 105 °C for 1–2 hours. Monitor the reaction via TLC or GC-MS.

    • Mechanistic Note: If the reaction is stopped prematurely or run at 50 °C in MeCN, the transient 2H-azirine intermediate can be isolated[4]. Ensure full conversion to the isoxazole.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and wash with water (3 × 20 mL) to remove the iron catalyst.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (if necessary) or direct recrystallization.

References

  • Benchchem.
  • MDPI.
  • The Journal of Organic Chemistry - ACS Publications.
  • PMC - NIH.
  • RSC Publishing.
  • Nano Biomedicine and Engineering.

Sources

Application

Solvent selection for dissolving 5-Methoxy-isoxazole-4-carboxylic acid

Application Note: Solvent Selection and Dissolution Protocols for 5-Methoxy-isoxazole-4-carboxylic acid Executive Summary & Structural Causality 5-Methoxy-isoxazole-4-carboxylic acid (CAS: 886363-65-1) is a highly functi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Dissolution Protocols for 5-Methoxy-isoxazole-4-carboxylic acid

Executive Summary & Structural Causality

5-Methoxy-isoxazole-4-carboxylic acid (CAS: 886363-65-1) is a highly functionalized heterocyclic building block frequently utilized in drug discovery and medicinal chemistry. Dissolving this compound effectively requires an understanding of its physical chemistry.

Like many carboxylic acids, this compound forms strong intermolecular hydrogen-bonded dimers in its solid crystalline state, which significantly increases its lattice energy and resists dissolution in non-polar environments. Furthermore, the isoxazole ring is strongly electron-withdrawing. This inductive effect pulls electron density away from the C4-carboxylic acid, lowering its pKa to approximately 3.0–3.2, making it considerably more acidic than standard aliphatic carboxylic acids[1].

As a Senior Application Scientist, my approach to solvating this compound relies on two distinct thermodynamic strategies:

  • Disrupting Dimers (In Vitro Strategy): Using strong polar aprotic solvents (like DMSO) that act as superior hydrogen-bond acceptors to outcompete the acid-acid dimerization[2].

  • Ion-Dipole Hydration (In Vivo Strategy): Exploiting the compound's low pKa by raising the pH of the aqueous environment above 7.0, driving >99.9% of the molecules into their highly water-soluble carboxylate anion form[3].

Physicochemical Profiling

To predict solvent behavior accurately, we must first establish the quantitative parameters of the solute.

Table 1: Physicochemical Properties & Solvation Implications

PropertyValueCausality / Solvation Implication
Molecular Weight 143.10 g/mol Small molecular size allows for rapid diffusion and kinetics during dissolution.
Estimated pKa ~3.0 - 3.2The electron-withdrawing isoxazole core lowers the pKa. At pH 7.4, the compound is >99.9% ionized[1].
H-Bond Donors 1 (-COOH)Drives strong intermolecular dimerization in the solid state, hindering aqueous solubility at low pH.
H-Bond Acceptors 4 (N, O, O, O)Provides a high affinity for protic solvents (alcohols) and polar aprotic solvents (DMSO/DMF).

Table 2: Solvent Suitability Matrix

Solvent SystemSuitabilityMax Rec. Conc.Mechanistic Rationale
DMSO (100%) Excellent50 mMSulfoxide oxygen acts as a powerful H-bond acceptor, rapidly breaking crystalline dimers[2].
Methanol / Ethanol Good20 mMProtic solvents can solvate the compound, but risk esterification upon long-term storage.
Water (pH < 4.0) Poor< 0.1 mMThe unionized acid lacks sufficient ion-dipole interactions to overcome water's cohesive hydrogen bonding.
Aqueous Buffer (pH 7.4) Excellent> 10 mMComplete deprotonation yields the carboxylate anion, thermodynamically favoring aqueous hydration[3].

Workflow & Decision Tree

The selection of the dissolution protocol is strictly dictated by the downstream application. The diagram below illustrates the logical workflow for preparing solutions of 5-Methoxy-isoxazole-4-carboxylic acid.

SolventSelection Start 5-Methoxy-isoxazole-4-carboxylic acid (Solid Powder) Decision Downstream Application? Start->Decision InVitro In Vitro Assays (High-Throughput Screening) Decision->InVitro Biochemical/Cellular InVivo In Vivo / Cell Culture (Aqueous Environment) Decision->InVivo Animal Models DMSO Dissolve in 100% DMSO (Forms 10-50 mM Stock) InVitro->DMSO Aqueous Suspend in Aqueous Buffer (pH < 4.0: Insoluble) InVivo->Aqueous Dilution Dilute in Assay Buffer (Final DMSO < 0.1%) DMSO->Dilution pHAdjust Adjust pH > 7.0 (e.g., PBS or NaOH) Aqueous->pHAdjust Deprotonation SolubleAq Ionized Carboxylate (Highly Soluble) pHAdjust->SolubleAq

Workflow for solvating 5-Methoxy-isoxazole-4-carboxylic acid based on downstream applications.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps. A protocol is only successful if the physical state of the solution can be empirically verified before use.

Protocol A: Preparation of a 10 mM Master Stock in DMSO (For In Vitro Screening)

Dimethyl sulfoxide (DMSO) is the industry standard for maintaining chemical libraries because it dissolves both polar and nonpolar compounds while preventing compound degradation associated with aqueous hydrolysis[2].

Materials:

  • 5-Methoxy-isoxazole-4-carboxylic acid powder (MW: 143.10 g/mol )

  • Anhydrous DMSO (≥99.9% purity, hygroscopic)

  • Vortex mixer and ultrasonic bath

Step-by-Step Methodology:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh exactly 1.43 mg of the compound.

  • Addition: Transfer the powder to a sterile, solvent-resistant microcentrifuge tube. Add 1.0 mL of room-temperature anhydrous DMSO.

  • Agitation: Vortex the tube for 30 seconds. The polar aprotic nature of DMSO will rapidly disrupt the carboxylic acid dimers.

  • Self-Validation Check (Visual & Sonication): Hold the tube against a light source. The solution must be optically clear with no particulate matter. If micro-crystals remain, place the tube in an ultrasonic bath for 2–5 minutes at room temperature.

  • Storage: Aliquot the master stock into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

  • Assay Dilution: When dosing into aqueous cell media, ensure the final DMSO concentration does not exceed 0.1% to 1.0% (v/v) to prevent solvent-induced cytotoxicity or artificial increases in apparent aqueous solubility.

Protocol B: Preparation of Aqueous Solutions via pH Adjustment (For In Vivo / Biological Studies)

Directly adding this compound to pure water will result in a cloudy, insoluble suspension. According to the Henderson-Hasselbalch equation, the solubility of weak acids is exponentially optimized when the pH of the environment is significantly higher than the compound's pKa[3].

Materials:

  • 5-Methoxy-isoxazole-4-carboxylic acid powder

  • 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1 M NaOH solution (for micro-adjustments)

  • Calibrated pH meter

Step-by-Step Methodology:

  • Suspension: Weigh the desired amount of compound (e.g., 14.3 mg for a 10 mL, 10 mM solution) and add it to 8 mL of 1X PBS.

  • Observation: The compound will initially resist dissolution, forming a white suspension. This occurs because the dissolution of the acid locally drops the pH of the unbuffered microenvironment, keeping the compound in its unionized state.

  • Deprotonation (Titration): While stirring continuously, add 0.1 M NaOH dropwise. Monitor the pH. As the pH approaches and exceeds 5.0, the compound will rapidly clear into solution as it converts to the highly soluble sodium carboxylate salt.

  • Volume Adjustment: Once the solution is completely clear, verify that the final pH is stable at 7.4. Bring the total volume up to exactly 10 mL using 1X PBS.

  • Self-Validation Check (Precipitation Test): To ensure the buffering capacity is sufficient, let the solution sit at room temperature for 30 minutes. If the pH drops and precipitation reoccurs, the buffer strength is too low; titrate again with NaOH until stable. Filter sterilize (0.22 µm) before in vivo administration.

References

  • Dimethyl sulfoxide - Applications in Drug Discovery Source: Wikipedia URL:[Link]

  • Carboxylic Acid Structure and Chemistry: Ionization and Salt Formation Source: Auburn University (Principles of Drug Action) URL:[Link]

Sources

Method

Catalysts for reacting 5-Methoxy-isoxazole-4-carboxylic acid

Application Note: Catalytic Strategies for the Functionalization and Reaction of 5-Methoxyisoxazole-4-carboxylic Acid in Drug Discovery Executive Summary & Chemical Profile 5-Methoxyisoxazole-4-carboxylic acid is a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Strategies for the Functionalization and Reaction of 5-Methoxyisoxazole-4-carboxylic Acid in Drug Discovery

Executive Summary & Chemical Profile

5-Methoxyisoxazole-4-carboxylic acid is a privileged heterocyclic building block extensively utilized in the design of peptidomimetics, anti-inflammatory agents, and targeted therapeutics. The unique electronic architecture of the isoxazole ring—characterized by the electron-withdrawing nature of the N-O motif juxtaposed with the mesomeric electron donation from the 5-methoxy group—imparts distinct reactivity to the C4-carboxylic acid.

This application note provides a comprehensive guide to the catalytic functionalization of 5-methoxyisoxazole-4-carboxylic acid. We detail the causality behind catalyst selection for three divergent pathways: Amide Bond Formation , Decarboxylative Halogenation , and Reductive Ring Cleavage .

Divergent Catalytic Workflows

To maximize the utility of this building block, researchers must select catalytic systems that respect the fragile N-O bond while overcoming the steric and electronic deactivation at the C4 position. The diagram below illustrates the three primary synthetic trajectories.

G A 5-Methoxyisoxazole- 4-carboxylic acid B Amide Coupling (HATU/DIPEA or T3P) A->B Amines D Halodecarboxylation (NBS/NIS, K3PO4) A->D Halogen Source F Reductive Cleavage (Mo(CO)6 / H2O) A->F Heat / Reduction C Isoxazole-4-carboxamides (APIs, Peptidomimetics) B->C E 4-Halo-5-methoxyisoxazole (Cross-Coupling Precursor) D->E G Enamine Intermediates (Nicotinate Synthesis) F->G

Divergent catalytic pathways for the functionalization of 5-Methoxyisoxazole-4-carboxylic acid.

Pathway A: Catalytic Amidation (Peptide Coupling)

Mechanistic Insights & Catalyst Selection The synthesis of isoxazole-containing peptides or APIs requires coupling the C4-carboxylic acid with primary or secondary amines. Standard carbodiimide chemistry (EDC/HOBt) often results in sluggish kinetics due to the steric hindrance imposed by the adjacent 5-methoxy group and the electronic deactivation of the carboxylate[1].

To overcome this, uronium-based coupling reagents like HATU or phosphonic anhydrides like T3P are preferred. HATU generates a highly reactive 7-aza-HOBt active ester, which accelerates the nucleophilic attack of the amine. Alternatively, T3P offers a self-validating advantage: it produces water-soluble byproducts, allowing for purification via simple aqueous extraction, which is critical when scaling up API intermediates.

Table 1: Quantitative Comparison of Amidation Catalysts for Isoxazole-4-carboxylic Acids

Catalyst / Reagent SystemBaseActivation TimeTypical Yield (%)Epimerization RiskPurification Method
EDC·HCl / HOBt DIPEA30 min60–75%LowAqueous Wash
HATU DIPEA5 min85–95%ModerateSilica Chromatography
T3P (50% in EtOAc) Et₃N15 min80–90%Very LowAqueous Wash
TBTU / HOBt DIPEA10 min75–85%LowAqueous Wash[1]
Protocol 1: High-Efficiency Amidation using T3P

Self-Validation Metric: Complete conversion is indicated by the disappearance of the acid peak (UV 254 nm) and the absence of epimerization in the LC-MS chromatogram.

  • Preparation : In an oven-dried flask under N₂, dissolve 5-Methoxyisoxazole-4-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous EtOAc or DMF (0.2 M).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Cool the mixture to 0 °C using an ice bath.

  • Catalyst Injection : Dropwise add T3P (50% w/w solution in EtOAc, 1.5 equiv) over 10 minutes to control the exotherm.

  • Propagation : Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via LC-MS.

  • Quench & Workup : Once the starting material is consumed, quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, followed by brine. The T3P byproducts are highly water-soluble and will partition entirely into the aqueous phase.

  • Isolation : Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure isoxazole-4-carboxamide.

Pathway B: Microwave-Assisted Decarboxylative Halogenation

Mechanistic Insights & Catalyst Selection When the synthetic goal is to utilize the isoxazole core for late-stage Suzuki-Miyaura or Sonogashira cross-coupling, the C4-carboxylic acid must be converted into a C4-halide. Direct halogenation of the isoxazole ring is electronically unfavorable. Instead, a base-catalyzed halodecarboxylation is employed. The microwave-assisted iodo- and bromodecarboxylation of isoxazole-4-carboxylic acids using halosuccinimides (NBS/NIS) in the presence of K₃PO₄ provides an ionic mechanism that cleanly extrudes CO₂ to form the 4-halo-isoxazole[2].

Protocol 2: K₃PO₄-Catalyzed Bromodecarboxylation

Self-Validation Metric: The reaction generates CO₂ gas. A controlled pressure spike in the microwave vial confirms the successful initiation of the decarboxylation step.

  • Preparation : Charge a microwave-safe vial with 5-Methoxyisoxazole-4-carboxylic acid (1.0 equiv), N-Bromosuccinimide (NBS, 1.2 equiv), and anhydrous K₃PO₄ (0.2 equiv)[2].

  • Solvent Addition : Suspend the mixture in a 4:1 mixture of MeCN and H₂O (0.1 M). Seal the vial with a crimp cap.

  • Microwave Irradiation : Heat the mixture in a microwave reactor at 100 °C for 15–20 minutes. Ensure the reactor's pressure limit is set to accommodate the evolution of CO₂.

  • Quench : Cool the vial to room temperature. Carefully uncap (venting residual CO₂) and quench with saturated aqueous Na₂S₂O₃ to neutralize any unreacted NBS.

  • Isolation : Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. The resulting 4-bromo-5-methoxyisoxazole is ready for Pd-catalyzed cross-coupling.

Pathway C: Reductive Ring Cleavage (O-N Bond Activation)

Mechanistic Insights & Catalyst Selection The isoxazole ring can serve as a masked enamine, which is highly valuable for synthesizing fully substituted nicotinates and pyridines. The challenge lies in cleaving the N-O bond without over-reducing the resulting alkene moieties. Molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water acts as a highly chemoselective catalyst for the hydrogenative cleavage of the O-N bond[3]. This triggers a cascade reaction: ring opening, decarboxylation, and subsequent isomerization of the intermediate enamine to yield complex heterocyclic scaffolds[3].

Protocol 3: Mo(CO)₆-Catalyzed Reductive Cleavage

Self-Validation Metric: The reaction mixture will transition from colorless/pale yellow to a deep blue/black hue, indicating the oxidation of the Molybdenum catalyst and successful N-O bond cleavage.

  • Preparation : In a Schlenk flask under an argon atmosphere, dissolve the 5-methoxyisoxazole derivative (1.0 equiv) in a 10:1 mixture of Acetonitrile and H₂O (0.1 M).

  • Catalyst Addition : Add Mo(CO)₆ (1.0 equiv). Safety Note: Mo(CO)₆ is volatile and highly toxic; handle exclusively in a well-ventilated fume hood.

  • Reflux : Heat the reaction mixture to reflux (approx. 85 °C) for 2–4 hours.

  • Monitoring : Track the reaction via TLC (KMnO₄ stain). The disappearance of the UV-active isoxazole spot and the appearance of a highly polar enamine intermediate confirm conversion.

  • Workup : Cool to room temperature. Filter the dark suspension through a pad of Celite to remove molybdenum oxides. Wash the pad thoroughly with EtOAc.

  • Purification : Concentrate the filtrate and purify via flash column chromatography to isolate the target enamine or nicotinate derivative[3].

References

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides Source: National Center for Biotechnology Information (PMC) URL:[1]

  • An Isoxazole Strategy for the Synthesis of Fully Substituted Nicotinates Source: ACS Publications URL:[3]

  • Decarboxylative Halogenation of Organic Compounds Source: ResearchGate URL:[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Yield in 5-Methoxy-isoxazole-4-carboxylic Acid Synthesis

Welcome to the Technical Support Center for isoxazole derivative synthesis. 5-Methoxy-isoxazole-4-carboxylic acid is a highly valuable, yet notoriously sensitive, heterocyclic building block used extensively in drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for isoxazole derivative synthesis. 5-Methoxy-isoxazole-4-carboxylic acid is a highly valuable, yet notoriously sensitive, heterocyclic building block used extensively in drug discovery. Its synthesis—particularly the ester hydrolysis and isolation phases—is frequently plagued by poor yields due to the inherent lability of the isoxazole ring.

As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the mechanistic causality behind reaction failures and provide self-validating protocols to ensure your synthetic workflows are robust, reproducible, and high-yielding.

Section 1: Troubleshooting FAQs

Q1: Why does my yield crash during the saponification of ethyl 5-methoxyisoxazole-4-carboxylate? A: The primary culprit is base-catalyzed ring opening. The 5-methoxyisoxazole ring is highly sensitive to strong nucleophiles and bases, making it susceptible to ring-opening under certain conditions[1]. The electron-withdrawing 4-carboxylic ester increases the electrophilicity of the ring. When exposed to strong bases (like NaOH or KOH) at room temperature or above, hydroxide ions can attack the C5 position or deprotonate the C3 position. This triggers an N–O bond cleavage, irreversibly degrading your starting material into ring-opened cyano-oxime byproducts[2]. Solution: Shift from thermodynamic to kinetic control. Use mild bases like LiOH in a biphasic system at 0–5 °C (see Protocol below).

Q2: I am detecting oxazole-based impurities in my final product. Where are these coming from? A: 5-Methoxyisoxazoles can undergo a rearrangement to oxazoles via a transient 2H-azirine intermediate[3]. Causality: This isomerization is typically triggered by thermal stress (>100 °C) or transition-metal catalysis. Specifically, trace Fe(II) from degraded equipment or impure reagents can catalyze the N–O bond cleavage, forming an azirine that rapidly re-expands into the more thermodynamically stable oxazole derivative[3]. Solution: Ensure all reaction vessels are passivated and free of transition metal residues. Keep reaction and distillation temperatures strictly below 60 °C during workup.

Q3: How do I verify that the isoxazole ring remains intact after hydrolysis without running a full 2D-NMR? A: Implement a rapid, self-validating IR and ¹H-NMR tracking method. Causality: If the ring opens to form a nitrile byproduct, a sharp, distinct C≡N stretch will appear in the IR spectrum at 2200–2250 cm⁻¹. In ¹H-NMR, the isolated C3 proton of the intact 5-methoxyisoxazole-4-carboxylic acid typically appears as a sharp singlet downfield (around 8.2–8.5 ppm). The disappearance of this singlet, coupled with the appearance of new vinylic or oxime protons, definitively confirms ring degradation.

Section 2: Visualizing Reaction Pathways

To better understand the competing mechanisms during synthesis, refer to the logical flowcharts below.

HydrolysisWorkflow Ester Ethyl 5-methoxyisoxazole -4-carboxylate LiOH LiOH in THF/H2O (0-5 °C) Ester->LiOH Mild Nucleophile NaOH NaOH in EtOH/H2O (>25 °C) Ester->NaOH Strong Nucleophile Acid 5-Methoxyisoxazole -4-carboxylic acid (Target) LiOH->Acid Selective Ester Cleavage Degradation Ring-Opened Byproducts (Cyano-oximes) NaOH->Degradation N-O Bond Cleavage

Reaction pathway logic: Mild hydrolysis vs. Base-induced ring opening.

Isomerization Isoxazole 5-Methoxyisoxazole Core Stress Thermal Stress (>100°C) or Fe(II) Catalysis Isoxazole->Stress Azirine 2H-Azirine Intermediate Stress->Azirine N-O Cleavage Oxazole Oxazole Derivative Azirine->Oxazole Ring Expansion

Metal-catalyzed or thermal isomerization of isoxazoles to oxazoles.

Section 3: Quantitative Data Analysis

The choice of hydrolysis conditions dictates the survival of the isoxazole core. Table 1 summarizes the quantitative impact of various reagents on the final yield of 5-methoxy-isoxazole-4-carboxylic acid.

Table 1: Impact of Hydrolysis Conditions on Product Yield

ReagentSolvent SystemTemp (°C)Time (h)Yield (%)Major Observed Byproduct
NaOH (2.0 eq)EtOH / H₂O602< 15%Ring-opened cyano-oxime
KOH (2.0 eq)MeOH / H₂O251240%Ring-opened cyano-oxime
LiOH (1.5 eq) THF / H₂O 0 - 5 4 > 85% Minimal (Trace unreacted ester)
HCl (6.0 M)1,4-Dioxane802465%Decarboxylation product

Section 4: Self-Validating Experimental Protocols

Protocol A: Mild, High-Yield Hydrolysis of Ethyl 5-Methoxyisoxazole-4-carboxylate

Mechanistic Rationale: Why LiOH instead of NaOH? The lithium cation acts as a mild Lewis acid, coordinating with the ester carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, allowing the hydroxide to attack the ester preferentially over the C5 position of the isoxazole ring. Furthermore, the biphasic THF/water system at 0 °C reduces the kinetic energy of the hydroxide ion, effectively suppressing the higher-activation-energy ring-opening pathway.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of ethyl 5-methoxyisoxazole-4-carboxylate in 20 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

  • Base Preparation: In a separate flask, dissolve 15.0 mmol (1.5 eq) of Lithium Hydroxide monohydrate (LiOH·H₂O) in 10 mL of deionized water. Pre-cool this aqueous solution to 0 °C.

  • Controlled Addition: Add the aqueous LiOH solution dropwise to the THF solution over 15 minutes. Critical: Maintain the internal temperature strictly below 5 °C to prevent premature N–O bond cleavage.

  • Self-Validation Checkpoint (In-Process): Stir the mixture at 0–5 °C. After 3 hours, take a 50 µL aliquot, quench it in 1 mL of Ethyl Acetate, and run a TLC (Hexanes:EtOAc 7:3). The starting material (Rf ~0.6) should be absent. If a faint spot at Rf ~0.3 appears, this indicates the onset of ring-opening; immediately proceed to the quenching step to save the remaining batch.

  • Quenching & Acidification: Once the ester is consumed, add 10 mL of cold water. Carefully acidify the aqueous layer to pH 2.0 using 1M HCl dropwise at 0 °C. Causality Note: Do not let the solution warm up during acidification. The localized heat of neutralization combined with low pH can trigger unwanted decarboxylation of the newly formed acid.

  • Extraction & Isolation: Extract the aqueous layer with cold Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Keep the rotary evaporator water bath strictly below 30 °C to yield the pure 5-methoxyisoxazole-4-carboxylic acid.

References

  • Title: Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes Source: Journal of Chemical Research (via ResearchGate) URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Methoxy-Isoxazole Derivatives

Welcome to the Technical Support Center for the purification of 5-methoxy-isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 5-methoxy-isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity 5-methoxy-isoxazole derivatives.

Introduction to Purification Challenges

The purification of 5-methoxy-isoxazole derivatives can be a complex task due to a combination of factors inherent to the isoxazole ring system and the influence of the 5-methoxy substituent. Common hurdles include the presence of closely related impurities, potential compound instability, and difficulties in achieving high purity and yield. The methoxy group at the 5-position can influence the molecule's polarity, solubility, and susceptibility to certain chemical conditions, necessitating tailored purification strategies.

This guide will address these challenges in a practical, question-and-answer format, providing not just solutions but also the underlying scientific principles to empower you to optimize your purification protocols.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 5-methoxy-isoxazole derivatives, offering potential causes and actionable solutions.

Question 1: I am having difficulty separating my desired 5-methoxy-isoxazole from a regioisomeric byproduct. How can I improve the separation?

Answer:

The formation of regioisomers is a frequent challenge in isoxazole synthesis, and their similar physicochemical properties can make separation arduous. The 5-methoxy group can influence the electronic and steric environment of the isoxazole ring, potentially leading to the formation of isomers with very similar polarities.

Causality: Regioisomers often arise from the non-selective reaction of unsymmetrical starting materials. For instance, in the synthesis from a β-enamino diketone, the cyclization can occur in two different orientations, leading to a mixture of products.

Solutions:

  • Optimize Column Chromatography: This is the most common method for separating regioisomers.[1]

    • Solvent System Screening: Systematically screen a range of solvent systems using thin-layer chromatography (TLC). A good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2] Gradually increasing the polarity of the eluent can help resolve closely eluting spots.

    • Ternary Solvent Systems: If binary solvent systems fail, consider a three-component mobile phase. The addition of a small amount of a third solvent, such as dichloromethane or methanol, can alter the selectivity of the separation.

    • Modifiers: Adding a small percentage of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase can sometimes improve the separation of acidic or basic compounds by suppressing ionization and reducing tailing.[1]

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina (neutral, acidic, or basic) or a C18-functionalized silica for reversed-phase chromatography.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can offer superior resolution. A C18 column with a water/acetonitrile or water/methanol gradient is a common choice for reversed-phase separation of isoxazole derivatives.[3]

  • Crystallization: If your 5-methoxy-isoxazole derivative is a solid, fractional crystallization can be a powerful purification technique. Experiment with different solvent systems to find one in which the desired isomer has lower solubility than the undesired regioisomer. Common recrystallization solvents for isoxazoles include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.[4]

  • Supercritical Fluid Chromatography (SFC): For particularly challenging isomer separations, SFC can be a highly effective technique.[1]

Question 2: My 5-methoxy-isoxazole derivative appears to be decomposing during purification. What are the likely causes and how can I prevent this?

Answer:

The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions. The 5-methoxy group can also be labile under strongly acidic or basic conditions.

Causality: Decomposition can be triggered by exposure to harsh pH conditions, elevated temperatures, or certain reagents during workup and purification.

Solutions:

  • Avoid Strongly Basic Conditions: The isoxazole ring can undergo ring-opening in the presence of strong bases.[1] During workup, use mild bases like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide. If basic conditions are necessary for the reaction, they should be carefully controlled and neutralized promptly.

  • Avoid Strongly Acidic Conditions: While generally more stable to acid than to base, prolonged exposure to strong acids can lead to hydrolysis of the methoxy group or degradation of the isoxazole ring. Use dilute acids for pH adjustment and avoid extended reaction or purification times in highly acidic media.

  • Be Mindful of Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond of the isoxazole ring.[1] If a reduction is necessary elsewhere in the molecule, alternative reagents that are chemoselective for the target functional group should be considered.

  • Temperature Control: While many isoxazoles are thermally stable, some derivatives can be sensitive to high temperatures. When removing solvents under reduced pressure, use a water bath at a moderate temperature (e.g., 30-40°C).

Question 3: My purified 5-methoxy-isoxazole derivative is an oil and I cannot get it to crystallize. What can I do?

Answer:

Obtaining a solid material is often crucial for achieving high purity and for ease of handling. The presence of impurities or residual solvent can inhibit crystallization.

Causality: The product may be inherently low-melting, or impurities may be acting as a "eutectic" mixture, depressing the melting point and preventing crystallization. Residual solvent can also interfere with the formation of a crystal lattice.

Solutions:

  • Ensure High Purity: Before attempting crystallization, ensure the oil is of the highest possible purity by using column chromatography. Even small amounts of impurities can significantly hinder crystallization.

  • Thorough Solvent Removal: Ensure all volatile organic solvents are completely removed using a high-vacuum pump.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The small imperfections created on the glass can serve as nucleation sites for crystal growth.[4]

  • Seed Crystals: If you have a small amount of solid material from a previous batch, adding a tiny crystal to the oil can induce crystallization.

  • Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or pentane) dropwise until the solution becomes cloudy. Allow the solution to stand undisturbed.[4]

  • Cooling: Cool the oil in a refrigerator or freezer for an extended period.

Frequently Asked Questions (FAQs)

Q1: What are some common impurities I should look out for when synthesizing 5-methoxy-isoxazole derivatives?

A1: Besides regioisomers, common impurities include unreacted starting materials (e.g., 1,3-dicarbonyl compounds or alkynes), excess hydroxylamine, and byproducts from side reactions such as the dimerization of nitrile oxide intermediates to form furoxans.[1][4]

Q2: What is a good starting solvent system for TLC analysis of my 5-methoxy-isoxazole derivative?

A2: A good starting point for normal-phase TLC on silica gel is a 30:70 mixture of ethyl acetate and hexanes.[2] You can then adjust the ratio to achieve an Rf value of 0.2-0.4 for your desired compound, which is generally optimal for column chromatography separation.

Q3: How can I visualize my 5-methoxy-isoxazole derivative on a TLC plate?

A3: Most isoxazole derivatives are UV-active due to their aromatic nature. They can be visualized as dark spots on a TLC plate with a fluorescent indicator (e.g., F254) under a UV lamp (254 nm).[4] Staining with potassium permanganate (KMnO₄) can also be effective.

Q4: Is the 5-methoxy group stable during silica gel chromatography?

A4: The 5-methoxy group is generally stable to silica gel chromatography. Silica gel is weakly acidic, and this is typically not harsh enough to cause cleavage of the methoxy group. However, if your molecule contains other acid-sensitive functional groups, using a deactivated silica gel or an alternative stationary phase like alumina may be beneficial.

Q5: How can I confirm the purity of my final 5-methoxy-isoxazole derivative?

A5: A combination of analytical techniques should be used to assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any impurities with distinct signals.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying purity. A high-purity sample should show a single major peak.

  • Mass Spectrometry (MS): MS confirms the molecular weight of your compound. Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it can help identify impurities.

Visualizations and Data

Diagrams

Purification_Workflow Crude_Product Crude 5-Methoxy-Isoxazole Derivative TLC_Analysis TLC Analysis (e.g., 30% EtOAc/Hexanes) Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Optimize Solvent System Recrystallization Recrystallization Column_Chromatography->Recrystallization If solid Purity_Analysis Purity Analysis (NMR, HPLC, MS) Column_Chromatography->Purity_Analysis If oil or pure solid Recrystallization->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product Purity ≥ 95%

Troubleshooting_Separation Start Poor Separation of Isomers Optimize_CC Optimize Column Chromatography Start->Optimize_CC Try_Prep_HPLC Preparative HPLC Optimize_CC->Try_Prep_HPLC Still poor separation Success Separation Achieved Optimize_CC->Success Successful Try_Crystallization Fractional Crystallization Try_Prep_HPLC->Try_Crystallization If solid & HPLC is not ideal Try_Prep_HPLC->Success Successful Try_SFC Supercritical Fluid Chromatography Try_Crystallization->Try_SFC If still impure Try_Crystallization->Success Successful Try_SFC->Success Successful

Data Tables

Table 1: Recommended Starting Solvent Systems for Column Chromatography (Silica Gel)

Polarity of 5-Methoxy-Isoxazole DerivativeRecommended Starting Solvent System (v/v)
Non-polar5-10% Ethyl Acetate in Hexanes
Moderately Polar20-40% Ethyl Acetate in Hexanes
Polar50-100% Ethyl Acetate in Hexanes or 5% Methanol in Dichloromethane

Note: The optimal solvent system should always be determined by preliminary TLC analysis.

Table 2: Common Solvents for Recrystallization

Solvent SystemSuitable for...
Ethanol/WaterModerately polar compounds
Ethyl Acetate/HexanesWide range of polarities
Dichloromethane/HexanesWide range of polarities
IsopropanolModerately polar compounds

References

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

  • Shimadzu Scientific Instruments. Optimizing HPLC/UHPLC Systems. [Link]

  • Drawell. (2024). Strategies for Method Development and Optimization in HPLC. [Link]

  • ResearchGate. Development & Optimization of HPLC Method. [Link]

  • Advanced Materials Technology. (2026). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • Element Lab Solutions. (2017). HPLC Method Optimisation. [Link]

  • ResearchGate. (2025). A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent. [Link]

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Sahoo, S. K., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 27(22), 7727.
  • Patil, C. S., et al. (2024). Construction of Isoxazole ring: An Overview. NANO BIOMEDICAL LETTERS, 2(1), 1-23.
  • Sharma, S., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Sustainable Chemistry & Engineering.
  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Google Patents. (1992). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Dou, G.-L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13655.
  • ResearchGate. Troubleshooting Guide. [Link]

  • Boufelja, O., et al. (2023). New Isoxazole-Based Heterocyclic Hybrids with Dual Antimicrobial and Antioxidant Bioactivity: Integrated Synthesis, In Vitro Assays, and Molecular Docking Studies. RSC Advances, 13(1), 1-15.
  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Isoxazole Acid Activation and Amide Coupling

Executive Summary Isoxazole carboxylic acids are privileged pharmacophores in medicinal chemistry, but their activation during amide coupling is notoriously prone to side reactions. Researchers frequently encounter N-O b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Isoxazole carboxylic acids are privileged pharmacophores in medicinal chemistry, but their activation during amide coupling is notoriously prone to side reactions. Researchers frequently encounter N-O bond cleavage, oxazole rearrangement, and epimerization, which drastically reduce yields. This guide provides mechanistic troubleshooting and validated protocols to maximize coupling efficiency while suppressing degradation.

Mechanistic Insights: The Root Causes of Isoxazole Instability

The primary vulnerability of the isoxazole ring lies in its highly polarized and relatively weak N-O bond. During carboxylic acid activation (e.g., forming an active ester with HATU or EDC), the electron-withdrawing nature of the activated ester exacerbates the electron deficiency of the isoxazole core.

If exposed to strong bases or elevated temperatures, the ring can undergo base-catalyzed cleavage. This degradation often proceeds via a Neber-type rearrangement or the formation of a transient azirine/nitrile ylide intermediate, which subsequently collapses into an oxazole or a cyano-enolate byproduct .

Mechanism Isox Isoxazole Carboxylic Acid ActEster Activated Ester Intermediate (e.g., OAt / OBt) Isox->ActEster Coupling Reagent Base Excess/Strong Base (e.g., DBU, excess DIPEA) ActEster->Base Side Reaction Pathway Amide Desired Isoxazole Amide ActEster->Amide Amine (Nucleophilic Attack) Deprot Deprotonation & N-O Cleavage Base->Deprot Azirine Azirine / Nitrile Ylide Intermediate Deprot->Azirine Oxazole Oxazole Rearrangement Product Azirine->Oxazole Electrocyclic Ring Closure

Mechanistic pathway of base-catalyzed isoxazole ring opening and oxazole rearrangement.

Troubleshooting Q&A

Q1: I am using EDC/HOBt with 3 equivalents of DIPEA, but my LC-MS shows a mass corresponding to a rearranged oxazole byproduct instead of my desired isoxazole amide. Why? A1: You are observing a base-catalyzed ring opening followed by electrocyclic ring closure. The use of 3 equivalents of DIPEA creates a highly basic environment. When the isoxazole acid is activated, the intermediate is highly susceptible to base-promoted N-O bond cleavage, forming an azirine intermediate that isomerizes into an oxazole . Solution: Switch to a weaker base like N-methylmorpholine (NMM) and reduce the stoichiometry to 1.5–2.0 equivalents.

Q2: Which coupling reagents offer the best balance of reactivity and stability for sterically hindered 3,5-dimethylisoxazole-4-carboxylic acids? A2: For sterically hindered isoxazoles, HATU and T3P (Propylphosphonic anhydride) are the premier choices. HATU provides rapid activation via the highly reactive OAt ester, which outpaces the kinetics of ring degradation if the temperature is strictly controlled 1. T3P is equally effective and has the added benefit of generating water-soluble byproducts while requiring only mild bases, drastically reducing the risk of ring opening.

Q3: My amine partner is a poor nucleophile (e.g., an electron-deficient aniline). How do I push the reaction to completion without degrading the isoxazole? A3: Prolonged reaction times with active esters in the presence of base will inevitably lead to isoxazole degradation. Instead of increasing the base or temperature, increase the electrophilicity of the coupling reagent. Use HATU with a stoichiometric amount of DIPEA (1.2–1.5 eq relative to the amine) and perform the reaction in a highly polar aprotic solvent like DMF or DMAc to stabilize the transition state . Do not pre-activate the acid for more than 2 minutes before adding the aniline.

Quantitative Condition Matrices

The following table summarizes the causality between coupling conditions and the prevalence of side reactions during isoxazole activation.

Coupling ReagentBase (Equivalents)TemperatureTypical YieldObserved Side Reactions
EDC / HOBt DIPEA (3.0 eq)RT< 45%High ring-opening, N-acylurea formation
HATU DIPEA (1.5 eq)0 °C to RT> 85%Minimal, trace epimerization
T3P (50% in EtOAc)NMM (2.5 eq)RT> 88%None detected
PyBOP DBU (2.0 eq)RT< 20%Severe oxazole rearrangement
Validated Experimental Protocol: Low-Temperature HATU-Mediated Coupling

This protocol is engineered as a self-validating system. By controlling the order of addition and maintaining a thermal gradient, we prevent the accumulation of the activated ester in the presence of unquenched base, thereby neutralizing the primary pathway for N-O bond cleavage 2.

Workflow Step1 1. Dissolve Isoxazole Acid & Amine in DMF Step2 2. Cool to 0°C (Crucial for Stability) Step1->Step2 Step3 3. Add HATU (1.1 eq) Step2->Step3 Step4 4. Dropwise Addition of DIPEA (1.5 eq) Step3->Step4 Step5 5. Warm to RT & Monitor via LC-MS Step4->Step5 Step6 6. Aqueous Quench & Extraction Step5->Step6

Optimized low-temperature workflow for HATU-mediated isoxazole amide coupling.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve the isoxazole carboxylic acid (1.0 eq) and the amine partner (1.05 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Low temperatures suppress the activation energy required for the competing azirine rearrangement pathway 3.

  • Activation: Add HATU (1.1 eq) in one portion. Stir for exactly 2 minutes.

  • Base Addition (Critical Step): Add DIPEA (1.5 eq) dropwise over 5 minutes. Causality: Dropwise addition prevents localized spikes in basicity, ensuring the base acts primarily to deprotonate the amine and drive the coupling rather than degrading the activated isoxazole.

  • Propagation: Stir at 0 °C for 30 minutes, then slowly remove the ice bath and allow the reaction to warm to room temperature. Monitor the consumption of the starting materials via LC-MS.

  • Quench & Workup: Once the activated ester is consumed (typically 2-4 hours), quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References
  • Isoxazole to oxazole: a mild and unexpected transformation. RSC Publishing.

  • Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein for the Treatment of Spinal Muscular Atrophy. PMC. 1

  • Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. RSC Publishing.

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. JOCPR. 2

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ACS Publications. 3

Sources

Optimization

Technical Support Center: Troubleshooting 5-Methoxyisoxazole Reactivity

Overview: The 5-methoxyisoxazole moiety is a highly versatile, albeit temperamental, heterocyclic scaffold. While the electron-donating methoxy group at C5 activates the C4 position for electrophilic attack, it also intr...

Author: BenchChem Technical Support Team. Date: March 2026

Overview: The 5-methoxyisoxazole moiety is a highly versatile, albeit temperamental, heterocyclic scaffold. While the electron-donating methoxy group at C5 activates the C4 position for electrophilic attack, it also introduces significant lability to the N-O bond. Researchers frequently encounter unexpected ring-opening, low conversion during cross-coupling, or complete decomposition during basic workups. This guide dissects the mechanistic causality behind these failures and provides self-validating protocols to restore synthetic control.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: My 5-methoxyisoxazole completely degrades into an acyclic mixture during basic workup or Suzuki coupling. What is causing this, and how do I prevent it? Causality: The degradation is driven by the inherent weakness of the isoxazole N-O bond, exacerbated by the basic environment. If your isoxazole lacks a substituent at the C3 position (i.e., possesses a C3-H), it is highly susceptible to base-mediated deprotonation. The resulting anion triggers an E1cB-like elimination, cleaving the N-O bond to form a stable cyano-enolate[1]. Solution:

  • Switch the Base: Avoid strong bases like NaOtBu or NaOH . For cross-coupling, transition to milder bases such as K3​PO4​ or Cs2​CO3​ in strictly anhydrous conditions.

  • Workup Modification: Quench reactions with saturated aqueous NH4​Cl instead of NaHCO3​ to maintain a near-neutral pH during extraction.

Q2: I am attempting an electrophilic halogenation at the C4 position, but I am getting poor yields and significant starting material recovery. Why is the C4 position unreactive? Causality: While the C4 position is the canonical site for electrophilic aromatic substitution (EAS) due to the +M effect of the 5-methoxy group, the overall isoxazole ring is electron-deficient compared to typical aromatics. Furthermore, using highly aggressive electrophiles (like Selectfluor) or strong Lewis acids can lead to coordination at the nitrogen atom, which withdraws electron density from C4 and paradoxically deactivates the ring, often leading to ring-opening rather than substitution[2]. Solution:

  • Reagent Selection: Utilize Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) with a catalytic amount of TFA. ICl provides a highly polarized I-Cl bond that facilitates rapid iodination without requiring Lewis acid activation that could jeopardize the N-O bond[3].

Q3: Can I intentionally open the 5-methoxyisoxazole ring to access other scaffolds? Causality: Yes. The 5-methoxyisoxazole is a privileged precursor. Under reductive conditions (e.g., Mo(CO)6​ and H2​O ), the N-O bond undergoes hydrogenative cleavage to yield an enamine, which can be subsequently condensed into fully substituted nicotinates[4]. Alternatively, under Fe(II) catalysis, the scaffold undergoes a controlled isomerization into a 2H-azirine-2-carboxylate via a metal-nitrene intermediate[5]. Solution: See Protocol B below for the controlled Fe(II) isomerization.

Section 2: Mechanistic Workflows & Visualizations

BaseOpening Isox 5-Methoxyisoxazole (C3-H present) Deprot C3 Deprotonation (E1cB-like) Isox->Deprot Base Basic Conditions (OH- / RO-) Base->Deprot RingOpen N-O Bond Cleavage Deprot->RingOpen CyanoEnolate Cyano-enolate (Decomposition) RingOpen->CyanoEnolate

Mechanism of base-mediated degradation of C3-unsubstituted 5-methoxyisoxazoles.

Reactivity Core 5-Methoxyisoxazole Scaffold EAS Mild EAS (ICl, CH2Cl2) Maintains N-O Bond Core->EAS Reductive Mo(CO)6 / H2O Reductive Cleavage Core->Reductive Isomer FeCl2·4H2O (MeCN, 50°C) Catalytic Isomerization Core->Isomer Halogen 4-Iodo-5-methoxyisoxazole (Cross-Coupling Ready) EAS->Halogen Enamine Enamine Intermediate (Nicotinate Precursor) Reductive->Enamine Azirine 2H-Azirine-2-carboxylate (Stable Intermediate) Isomer->Azirine

Divergent reactivity pathways for the 5-methoxyisoxazole moiety.

Section 3: Quantitative Data Summary

The following table summarizes the expected outcomes and failure modes when subjecting 5-methoxyisoxazoles to various functionalization conditions.

Reagent / CatalystTarget ReactionOptimal ConditionsTypical YieldPrimary Failure Mode / Causality
ICl (1.1 equiv)C4-Iodination CH2​Cl2​ , rt, 2 h85–95%Over-oxidation if excess ICl is used[3].
Selectfluor C4-FluorinationMeCN, 80 °C10–20%N-O bond cleavage due to N-coordination[2].
I2​ / K2​CO3​ C4-IodinationDMF, 60 °C< 30%Base-mediated ring opening to cyano-enolate[1].
Mo(CO)6​ / H2​O Reductive CleavageMeCN, Reflux, 7 h70–80%Incomplete conversion if water is omitted[4].
FeCl2​⋅4H2​O IsomerizationMeCN, 50 °C, 4 h75–90%Over-heating (>100°C) causes oxazole formation[5].
Section 4: Self-Validating Experimental Protocols

Protocol A: Mild C4-Iodination of 5-Methoxyisoxazole Purpose: To install a versatile cross-coupling handle at C4 without compromising the N-O bond.

  • Preparation: In an oven-dried flask under argon, dissolve the 5-methoxyisoxazole (1.0 mmol) in anhydrous CH2​Cl2​ (10 mL).

  • Addition: Cool the solution to 0 °C. Dropwise, add a 1.0 M solution of Iodine Monochloride (ICl) in CH2​Cl2​ (1.1 mmol, 1.1 equiv). Causality Note: Slow addition prevents localized exotherms that can trigger N-O bond homolysis.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Quench & Workup (Self-Validation Step): Quench the reaction with 10% aqueous Na2​S2​O3​ (10 mL) to reduce unreacted iodine species. The organic layer should transition from dark red/brown to pale yellow or colorless. If the solution remains dark, add more Na2​S2​O3​ until colorless, ensuring no electrophilic iodine remains to cause degradation during concentration.

  • Isolation: Extract with CH2​Cl2​ (2 x 10 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Fe(II)-Catalyzed Isomerization to 2H-Azirine-2-carboxylate Purpose: To intentionally and cleanly rearrange the 5-methoxyisoxazole into a highly strained, reactive azirine building block.

  • Preparation: Dissolve the 5-methoxyisoxazole (1.0 mmol) in anhydrous Acetonitrile (5 mL) in a Schlenk tube.

  • Catalyst Addition: Add FeCl2​⋅4H2​O (20 mol%, 0.2 mmol). Causality Note: Fe(II) is specifically required to coordinate the isoxazole nitrogen and facilitate the single-state quintet reactivity of the metal-nitrene intermediate[5].

  • Heating: Seal the tube and heat to exactly 50 °C for 4 hours. Do not exceed 60 °C.

  • Validation & Isolation: Monitor by crude 1H NMR. The disappearance of the C4-H isoxazole singlet and the appearance of the azirine C3-H signal confirms conversion. Filter the mixture through a short pad of Celite to remove iron salts, concentrate, and purify via flash chromatography (neutral alumina is recommended to prevent acid-catalyzed azirine ring opening).

References
  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. 1

  • Ring-Opening Fluorination of Isoxazoles. Organic Letters - ACS Publications. 2

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. The Journal of Organic Chemistry - ACS Publications. 3

  • An Isoxazole Strategy for the Synthesis of Fully Substituted Nicotinates. ACS Publications. 4

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry - ACS Publications. 5

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Spectrum Interpretation: 5-Methoxy-isoxazole-4-carboxylic Acid vs. Structural Analogs

As a Senior Application Scientist specializing in the structural elucidation of heterocyclic building blocks, I frequently encounter challenges in differentiating closely related isoxazole derivatives. 5-Methoxy-isoxazol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the structural elucidation of heterocyclic building blocks, I frequently encounter challenges in differentiating closely related isoxazole derivatives. 5-Methoxy-isoxazole-4-carboxylic acid is a highly valuable bifunctional scaffold in drug discovery and peptide synthesis. However, its accurate characterization requires a deep understanding of how its unique electronic environment influences its Nuclear Magnetic Resonance (NMR) profile.

This guide provides an objective, comparative analysis of the ¹H NMR spectrum of 5-Methoxy-isoxazole-4-carboxylic acid against its common structural alternatives: 5-Methyl-isoxazole-4-carboxylic acid and the unsubstituted Isoxazole-4-carboxylic acid . By establishing a self-validating experimental protocol, researchers can ensure absolute confidence in their structural assignments.

Mechanistic Causality of Chemical Shifts

To interpret the NMR spectrum accurately, we must first understand the causality behind the chemical shifts. The isoxazole ring is a highly electron-deficient heteroaromatic system due to the adjacent electronegative oxygen and nitrogen atoms 1.

When we substitute the C5 position with a methoxy group (-OCH₃), two competing electronic effects dictate the spectral outcome:

  • Resonance Donation (+M Effect): The lone pairs on the methoxy oxygen delocalize into the isoxazole π-system. This increases electron density at the C4 position (stabilizing the carboxylic acid) and subtly shields the C3 proton.

  • Inductive Withdrawal (-I Effect): The high electronegativity of the oxygen atom pulls electron density away through the σ-bonds, heavily deshielding the attached methyl protons, pushing them into the ~4.1 ppm range 2.

In contrast, a C5-methyl group only provides weak inductive donation (+I), while an unsubstituted C5 position leaves a proton directly exposed to the massive deshielding effects of the adjacent ring oxygen.

Comparative ¹H NMR Data Analysis

The table below summarizes the diagnostic ¹H NMR resonances for 5-Methoxy-isoxazole-4-carboxylic acid and its structural analogs. This comparative baseline is essential for identifying impurities or verifying the success of C5-substitution reactions.

Functional Group / Position5-Methoxy-isoxazole-4-carboxylic acid5-Methyl-isoxazole-4-carboxylic acidIsoxazole-4-carboxylic acid
C3-H (Isoxazole Core) ~8.45 ppm (s, 1H)~8.55 ppm (s, 1H)~8.80 ppm (d, J ~1.5 Hz, 1H)
C5-Substituent ~4.10 ppm (s, 3H, -OCH₃) ~2.65 ppm (s, 3H, -CH₃)~9.20 ppm (d, J ~1.5 Hz, 1H, C5-H)
C4-COOH (Labile) ~12.8 ppm (br s, 1H)~12.9 ppm (br s, 1H)~13.1 ppm (br s, 1H)

Note: Spectra acquired in DMSO-d₆ at 400 MHz. The distinct 3H singlet at ~4.10 ppm is the definitive diagnostic marker for the 5-methoxy derivative, clearly distinguishing it from the aliphatic methyl analog (~2.65 ppm) and the highly deshielded C5-proton of the unsubstituted core.

Self-Validating Experimental Protocol

To ensure trustworthiness in your analytical data, every NMR workflow must be a self-validating system. The highly acidic carboxylic acid proton (-COOH) is prone to chemical exchange with trace water, leading to signal broadening or complete disappearance 3. The following step-by-step protocol utilizes a Deuterium Oxide (D₂O) shake to definitively confirm the C4-COOH assignment.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 5–10 mg of the purified 5-Methoxy-isoxazole-4-carboxylic acid.

  • Solvent Selection: Dissolve the analyte in 0.6 mL of high-purity DMSO-d₆ (100% isotopic purity is recommended to minimize the residual water peak at 3.33 ppm, which can cause baseline distortion near the methoxy signal).

  • Initial Acquisition: Acquire the standard ¹H NMR spectrum using a 400 MHz or 600 MHz spectrometer (16–64 scans, depending on exact concentration).

  • Spectral Analysis: Identify the sharp singlet at ~8.45 ppm (C3-H), the intense 3H singlet at ~4.10 ppm (-OCH₃), and the broad singlet at ~12.8 ppm (-COOH).

  • D₂O Exchange Validation: Add 1–2 drops of D₂O directly into the NMR tube. Cap and shake vigorously for 10 seconds to ensure homogeneous mixing.

  • Re-Acquisition: Re-acquire the ¹H NMR spectrum. The broad signal at ~12.8 ppm will completely disappear due to the rapid exchange of the labile proton with deuterium (-COOH → -COOD), validating the functional group assignment 3.

Experimental Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR protocol, ensuring rigorous analytical standards are maintained.

NMR_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Acquisition cluster_val Phase 3: Validation N1 Weigh 5-10 mg Analyte N2 Dissolve in 0.6 mL DMSO-d6 N1->N2 N3 Acquire 1H NMR (400-600 MHz) N2->N3 N4 Identify Key Peaks (C3-H, -OCH3, -COOH) N3->N4 N5 Add 1 drop D2O & Shake N4->N5 Verify Labile H N6 Re-acquire NMR Confirm -COOH loss N5->N6

Workflow for 1H NMR sample preparation, acquisition, and self-validating D2O exchange.

Troubleshooting Common Artifacts

Even with a robust protocol, specific artifacts can complicate the interpretation of 5-Methoxy-isoxazole-4-carboxylic acid spectra:

  • Missing Carboxylic Acid Peak: If the ~12.8 ppm peak is absent before the D₂O shake, your DMSO-d₆ likely contains excessive water content. The rapid chemical exchange broadens the peak into the baseline. Solution: Use fresh, sealed ampoules of 100% DMSO-d₆.

  • Baseline Distortion Near 4.0 ppm: An improperly calibrated 90° pulse width or high receiver gain can distort the baseline near the intense water peak (~3.33 ppm in DMSO), which may obscure the critical -OCH₃ singlet at ~4.10 ppm 3. Solution: Re-process the FID with careful zero-order and first-order phase correction, or re-acquire with a lower receiver gain.

References

  • The Journal of Organic Chemistry (ACS Publications) - Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Methoxyisoxazole vs. 5-Methylisoxazole for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, isoxazole-containing scaffolds are of paramount importance, featuring in a wide array of pharmaceutical agents.[1] The reactivity of the isoxazole ring...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and drug development, isoxazole-containing scaffolds are of paramount importance, featuring in a wide array of pharmaceutical agents.[1] The reactivity of the isoxazole ring is a critical consideration in the synthesis and functionalization of these molecules. This guide provides an in-depth, objective comparison of the chemical reactivity of two key analogues: 5-methoxyisoxazole and 5-methylisoxazole. This analysis, grounded in fundamental principles of organic chemistry and supported by literature-derived insights, aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically leverage the distinct properties of these building blocks.

Executive Summary: The Decisive Role of the 5-Substituent

The chemical behavior of the isoxazole ring is dictated by a delicate interplay of its inherent aromaticity and the electronegativity of the adjacent nitrogen and oxygen atoms. This generally renders the isoxazole ring electron-deficient and, therefore, less susceptible to classical electrophilic aromatic substitution compared to carbocyclic aromatic systems. However, the introduction of a substituent at the 5-position profoundly modulates this reactivity.

  • 5-Methoxyisoxazole: The methoxy group, a powerful electron-donating group through resonance (+M effect), significantly increases the electron density of the isoxazole ring. This heightened nucleophilicity is anticipated to enhance its reactivity towards electrophiles and potentially influence the stability of the N-O bond.

  • 5-Methylisoxazole: The methyl group, a weaker electron-donating group acting primarily through an inductive effect (+I effect), also activates the isoxazole ring, but to a lesser extent than the methoxy group.

This fundamental electronic difference is the cornerstone of the divergent reactivity profiles of these two molecules, impacting electrophilic substitution, susceptibility to nucleophilic attack, and the propensity for ring-opening reactions.

Theoretical Framework: Electronic Effects on the Isoxazole Ring

The reactivity of an aromatic system is fundamentally governed by the electron density of the ring. In isoxazoles, the C4 position is generally the most electron-rich and thus the most likely site for electrophilic attack, assuming the C3 and C5 positions are substituted. The substituent at the 5-position plays a crucial role in modulating the electron density at C4.

The methoxy group in 5-methoxyisoxazole can donate a lone pair of electrons from its oxygen atom into the isoxazole ring via resonance. This delocalization of electrons significantly increases the electron density, particularly at the C4 position. In contrast, the methyl group in 5-methylisoxazole donates electron density primarily through induction, a less potent effect.

This difference in electron-donating capacity is expected to manifest in faster reaction rates and potentially higher yields for electrophilic substitution reactions of 5-methoxyisoxazole compared to 5-methylisoxazole under identical conditions.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution

The isoxazole ring's inherent electron deficiency makes electrophilic aromatic substitution challenging without the presence of activating groups.[2] Both the methoxy and methyl groups at the 5-position serve as activators, directing incoming electrophiles to the C4 position.

Expected Reactivity: 5-Methoxyisoxazole > 5-Methylisoxazole

The more potent electron-donating nature of the methoxy group is predicted to render the C4 position of 5-methoxyisoxazole significantly more nucleophilic than that of 5-methylisoxazole, leading to a higher reactivity towards electrophiles.

Hypothetical Comparative Experiment: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds and is a suitable reaction to probe the relative reactivity of our two isoxazoles.

Experimental Protocol:

  • To two separate, oven-dried round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen or argon), add 5-methoxyisoxazole (1 equivalent) and 5-methylisoxazole (1 equivalent), respectively.

  • Dissolve each isoxazole in an equal volume of anhydrous N,N-dimethylformamide (DMF).

  • Cool both flasks to 0°C in an ice bath.

  • To each flask, add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reactions to warm to room temperature and then heat to 50-60°C.

  • Monitor the progress of both reactions simultaneously using thin-layer chromatography (TLC).

  • Upon completion (or after a set time, e.g., 4 hours), quench both reactions by carefully pouring them into ice-water.

  • Neutralize the solutions with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel to isolate the respective 4-formyl-5-methoxyisoxazole and 4-formyl-5-methylisoxazole.

  • Compare the reaction times and isolated yields of the two products.

Predicted Outcome:

It is anticipated that the reaction with 5-methoxyisoxazole will proceed at a faster rate and afford a higher yield of the formylated product compared to 5-methylisoxazole, reflecting the greater activation of the C4 position by the methoxy group.

Feature5-Methoxyisoxazole5-Methylisoxazole
Activating Group Methoxy (-OCH₃)Methyl (-CH₃)
Electronic Effect +M (Resonance) > +I (Inductive)+I (Inductive)
Predicted Reactivity HigherLower
Predicted Yield HigherLower

Logical Workflow for Electrophilic Substitution Comparison

cluster_0 Reactant Preparation cluster_1 Reaction Conditions cluster_2 Reaction & Monitoring cluster_3 Analysis & Outcome 5_methoxy 5-Methoxyisoxazole Reaction_methoxy Reaction of 5-Methoxyisoxazole 5_methoxy->Reaction_methoxy 5_methyl 5-Methylisoxazole Reaction_methyl Reaction of 5-Methylisoxazole 5_methyl->Reaction_methyl Vilsmeier_Reagent POCl3 / DMF Vilsmeier_Reagent->Reaction_methoxy Vilsmeier_Reagent->Reaction_methyl TLC TLC Monitoring Reaction_methoxy->TLC Reaction_methyl->TLC Product_methoxy 4-Formyl-5-methoxyisoxazole TLC->Product_methoxy Product_methyl 4-Formyl-5-methylisoxazole TLC->Product_methyl Comparison Compare Reaction Rates & Yields Product_methoxy->Comparison Product_methyl->Comparison

Caption: Workflow for comparing electrophilic substitution reactivity.

Nucleophilic Attack and Ring Opening

The weak N-O bond is a characteristic feature of the isoxazole ring, making it susceptible to cleavage under various conditions, including nucleophilic attack. The stability of this bond can be influenced by the electronic nature of the substituents on the ring.

Expected Reactivity: 5-Methylisoxazole ≥ 5-Methoxyisoxazole

The electron-donating methoxy group in 5-methoxyisoxazole is expected to increase the electron density of the isoxazole ring, which should, in principle, make it less electrophilic and therefore less susceptible to nucleophilic attack compared to 5-methylisoxazole. Consequently, the N-O bond in 5-methoxyisoxazole may be slightly more resistant to cleavage initiated by a nucleophile.

Illustrative Reaction: Reductive Ring Cleavage

Catalytic hydrogenation is a common method for the reductive cleavage of the isoxazole N-O bond.

Experimental Protocol:

  • In two separate hydrogenation vessels, place 5-methoxyisoxazole (1 equivalent) and 5-methylisoxazole (1 equivalent).

  • To each vessel, add a suitable solvent (e.g., ethanol or methanol) and a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon).

  • Pressurize both vessels with hydrogen gas to the same pressure (e.g., 50 psi).

  • Stir the reactions at room temperature and monitor the hydrogen uptake for each reaction.

  • Alternatively, monitor the disappearance of the starting material by TLC or GC-MS.

  • Upon completion, filter off the catalyst and concentrate the solvent to obtain the ring-opened products.

  • Compare the reaction times and the yields of the respective products.

Predicted Outcome:

The reaction with 5-methylisoxazole may proceed at a slightly faster rate than that of 5-methoxyisoxazole due to the comparatively lower electron density of its isoxazole ring, making it more susceptible to reductive cleavage.

Reaction Pathway for Reductive Ring Opening

Start 5-Substituted Isoxazole Intermediate Ring-Opened Intermediate (β-Enaminone) Start->Intermediate Reductive Cleavage Reagents H2, Pd/C Reagents->Intermediate Product Further Reduced Products Intermediate->Product Further Reduction

Caption: General pathway for reductive ring opening of isoxazoles.

Conclusion

The substituent at the 5-position of the isoxazole ring is a critical determinant of its chemical reactivity. The powerful electron-donating resonance effect of the methoxy group in 5-methoxyisoxazole renders it significantly more reactive towards electrophilic substitution at the C4 position compared to 5-methylisoxazole, which possesses a less activating methyl group. Conversely, this increased electron density in 5-methoxyisoxazole may slightly decrease its susceptibility to nucleophilic attack and subsequent ring-opening compared to its methyl-substituted counterpart.

These predictable differences in reactivity provide a powerful tool for synthetic chemists. By selecting the appropriate 5-substituted isoxazole, researchers can fine-tune the reactivity of the heterocyclic core to achieve desired chemical transformations with greater efficiency and selectivity. This understanding is invaluable for the rational design and synthesis of novel isoxazole-containing compounds in the pursuit of new therapeutic agents.

References

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic chemistry, 72(25), 9643–9647. [Link]

  • Komatsuda, M., Ohki, H., Kondo, H., Jr, Suto, A., & Yamaguchi, J. (2022). Ring-Opening Fluorination of Isoxazoles. Organic letters, 24(17), 3270–3274. [Link]

  • Sato, K., Kuroki, T., Minami, H., Sato, A., Karuo, Y., Tarui, A., Kawai, K., & Omote, M. (2024). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. RSC advances, 14(53), 39007–39012. [Link]

  • Pratihar, P., Das, P., Baidya, R., & Khamarui, S. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic letters. [Link]

  • Wang, Z., et al. (2023). Preparation method of 3-amino-5-methyl isoxazole.
  • Manan, F. A., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 833–836. [Link]

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic letters, 7(23), 5203–5205. [Link]

  • Al-Masoudi, N. A., et al. (2024). An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. Polycyclic Aromatic Compounds, 1-13. [Link]

  • Zaitsev, A. V., et al. (2020). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of organic chemistry, 85(7), 4983–4996. [Link]

  • Kantevari, S., et al. (2007). Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids. Journal of combinatorial chemistry, 9(1), 115–119. [Link]

  • Komatsuda, M., et al. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Chemistry Portal. [Link]

  • Chobe, P. A., et al. (2013). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry - Section B, 52B(1), 142-149. [Link]

  • Behera, M., & Liu, R.-S. (2018). Proposed mechanism for ring-opening and isomerization reactions of substrate 1. ResearchGate. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

Sources

Validation

Crystal Structure Analysis of 5-Methoxy-isoxazole-4-carboxylic Acid: A Comparative Guide to Solid-State Characterization

Executive Summary & Mechanistic Grounding 5-Methoxy-isoxazole-4-carboxylic acid (5-MICA) is a highly versatile heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates, including imm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

5-Methoxy-isoxazole-4-carboxylic acid (5-MICA) is a highly versatile heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates, including immunomodulators and antimicrobial agents. Structurally related to 5-methylisoxazole-4-carboxylic acid—the primary precursor to the antirheumatoid arthritis drug Leflunomide[1]—5-MICA presents unique crystallographic challenges.

The substitution of a methyl group with a methoxy group introduces a flexible ether linkage and an additional electronegative hydrogen-bond acceptor. In the solid state, isoxazole-4-carboxylic acid derivatives are governed by robust intermolecular networks where the carboxylic acid moiety acts as a strong hydrogen-bond donor, and the isoxazole nitrogen serves as a primary acceptor, forming linear one-dimensional chains[1]. However, in 5-MICA, the methoxy oxygen introduces competing weak C-H···O and O-H···O interactions. This subtle modification significantly alters the molecular packing, increasing the compound's propensity for polymorphism and solvate formation.

For drug development professionals, selecting the appropriate analytical modality to resolve the solid-state structure of 5-MICA is critical for ensuring downstream formulation stability, bioavailability, and intellectual property protection. This guide objectively compares the three primary techniques for crystal structure analysis, providing actionable, self-validating protocols.

Comparison of Analytical Modalities

Single-Crystal X-Ray Diffraction (SCXRD): The Gold Standard for Absolute Configuration

SCXRD provides the definitive 3D atomic coordinates of 5-MICA. By directing a monochromatic X-ray beam at a single, high-quality crystal, researchers can [2]. SCXRD is unparalleled for initial polymorph definition and identifying precise water/solvent positions in hydrates.

  • Limitation: Requires the growth of a pristine single crystal (typically >0.1 mm), which can be bottlenecked by 5-MICA's specific solubility profile.

Powder X-Ray Diffraction (PXRD): The Workhorse for Bulk Phase Purity

Unlike SCXRD,[3]. It yields a 1D diffractogram (intensity vs. 2θ) that serves as a unique structural fingerprint. PXRD is the method of choice for routine quality control, batch-to-batch consistency, and rapid polymorph screening. Advanced instruments can[4].

  • Limitation: Cannot easily solve de novo structures without prior SCXRD data for Rietveld refinement.

Solid-State NMR (ssNMR): The Orthogonal Probe

ssNMR (specifically 13C and 15N CP-MAS) probes the local chemical environment of the nuclei. It is highly sensitive to the conformation of the methoxy group and the protonation state of the carboxylic acid. ssNMR excels when 5-MICA crystals are too small or disordered for SCXRD, or when analyzing the active ingredient within an amorphous solid dispersion.

Quantitative Data Comparison

Analytical ParameterSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)Solid-State NMR (ssNMR)
Primary Output Absolute 3D atomic coordinates & H-bond mappingBulk phase identification & crystallinityLocal chemical environment & conformation
Sample Requirement Single pristine crystal (>0.1 mm)Polycrystalline powder (10-50 mg)Solid powder (10-100 mg)
Throughput Low (Hours to Days)High (Minutes per scan)Low to Medium (Hours)
Limit of Detection (LOD) N/A (Analyzes a single discrete particle)< 1% for trace crystalline phases~1-5% for amorphous/crystalline mixtures
Best Application for 5-MICA De novo structure solution of novel polymorphsRoutine batch QC and polymorph screeningAnalyzing amorphous solid dispersions

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each procedural choice.

Protocol A: SCXRD Structure Elucidation of 5-MICA
  • Crystallization via Slow Evaporation: Dissolve 5-MICA in a minimal amount of ethanol/water mixture. Allow the solvent to evaporate slowly at 293 K.

    • Causality: Slow evaporation kinetics maintain thermodynamic control, preventing kinetic trapping and yielding the defect-free single crystals necessary for coherent X-ray scattering.

  • Cryogenic Mounting (100 K): Select a crystal (approx. 0.30 × 0.20 × 0.10 mm) and mount it on a cryoloop using paratone oil. Flash-cool the sample in a nitrogen stream to 100 K.

    • Causality: Cryogenic cooling minimizes thermal atomic displacement (the Debye-Waller factor), significantly improving high-angle reflection intensities and overall structural resolution.

  • Data Collection: Irradiate the crystal using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation.

    • Causality: Mo Kα is preferred to reduce absorption errors in standard organics, whereas Cu Kα provides stronger anomalous dispersion signals if absolute configuration determination is strictly required.

  • Structure Solution and Refinement (Self-Validation): Solve the structure using dual-space algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F².

    • Validation Metric: The structural model is validated when the final R-factor (R1) is < 0.05 and the maximum residual electron density peak is < 0.5 e/ų, confirming the mathematical model accurately reflects the physical crystal[1].

Protocol B: PXRD Bulk Phase Validation
  • Sample Preparation and Grinding: Gently grind the 5-MICA bulk powder in an agate mortar to achieve a uniform particle size (typically 10-50 µm).

    • Causality: Uniform, fine particle size ensures a statistically random orientation of crystallites, eliminating "preferred orientation" artifacts (common in needle-like isoxazole crystals) that artificially skew diffraction peak intensities[4].

  • Capillary Mounting: Load the powder into a 0.5 mm borosilicate glass capillary.

    • Causality: For highly polymorphic samples, transmission geometry (capillary) is preferred over reflection geometry (flat-plate) to further minimize preferred orientation and sample displacement errors.

  • Data Acquisition: Scan the sample from 2θ = 2° to 50° using a step size of 0.01°.

    • Causality: This specific angular range captures the long-range d-spacing characteristic of the supramolecular lattice and intermolecular hydrogen bonds.

  • Rietveld Refinement (Self-Validation): Mathematically fit the experimental diffractogram against the theoretical reference pattern generated from the SCXRD data.

    • Validation Metric: A Goodness-of-Fit (GOF) approaching 1.0 and a flat difference profile validate the bulk phase purity and confirm the absence of secondary polymorphs[2].

Data Visualization

Workflow cluster_SCXRD SCXRD Pipeline (De Novo Structure) cluster_PXRD PXRD Pipeline (Bulk Phase QC) Start 5-MICA Synthesized Batch Cryst Controlled Crystallization (Thermodynamic Control) Start->Cryst Grind Uniform Grinding (10-50 µm) (Prevents Preferred Orientation) Start->Grind Mount Cryogenic Mounting (100K) (Minimizes Thermal Motion) Cryst->Mount Solve Diffraction & Refinement (Target: R1 < 0.05) Mount->Solve Output1 Absolute 3D Structure & H-Bonding Architecture Solve->Output1 Scan Powder Scanning (2θ: 2-50°) (Captures d-spacing) Grind->Scan Rietveld Rietveld Refinement (Target: GOF ≈ 1.0) Scan->Rietveld Output2 Validated Phase Purity & Polymorph Identification Rietveld->Output2 Output1->Rietveld Reference Pattern

Workflow comparison of SCXRD and PXRD for 5-MICA solid-state characterization.

HBonding MolA 5-MICA (Molecule A) -COOH Donor MolB 5-MICA (Molecule B) Isoxazole -N- Acceptor MolA->MolB Strong O-H···N Bond (Primary Chain Formation) MolC 5-MICA (Molecule C) Methoxy -O- Acceptor MolA->MolC Weak C-H···O Interaction (Secondary Lattice Packing) MolB->MolA Strong O-H···N Bond (Dimerization)

Supramolecular hydrogen-bonding logic in 5-Methoxy-isoxazole-4-carboxylic acid crystals.

References

  • Wang, D.-C., Xu, W., & Wu, W.-Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online.[Link]

  • Lab Manager. (2024). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager Magazine.[Link]

  • Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure Technical Articles.[Link]

  • Improved Pharma. (2025). Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction. Improved Pharma Insights.[Link]

Sources

Comparative

Mechanistic Causality: The Electronic Impact of Methoxy Substitution

Comparative Guide: UV-Vis Absorption Properties of Methoxy-Isoxazoles in Drug Development As drug discovery increasingly relies on highly functionalized heterocycles, understanding the photophysical properties of these b...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: UV-Vis Absorption Properties of Methoxy-Isoxazoles in Drug Development

As drug discovery increasingly relies on highly functionalized heterocycles, understanding the photophysical properties of these building blocks is paramount. Methoxy-isoxazoles are versatile scaffolds in medicinal chemistry, frequently utilized to modulate target binding affinity and pharmacokinetic profiles[1]. For researchers and formulation scientists, UV-Vis spectroscopy serves as a primary, non-destructive tool to validate structural integrity, assess electronic conjugation, and predict molecular behavior.

This guide objectively compares the UV-Vis absorption properties of methoxy-isoxazoles against other isoxazole derivatives, providing mechanistic insights and a self-validating experimental protocol for accurate photophysical characterization.

The unsubstituted isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms. Inherently, the base isoxazole ring exhibits a wide highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap, restricting its primary π→π∗ absorption to the deep ultraviolet (UV) region[2].

Introducing a methoxy group (-OCH₃) at the 3- or 5-position fundamentally alters this electronic landscape. The methoxy group acts as a strong auxochrome. The lone pair electrons on the oxygen atom participate in resonance (+M effect) with the π -system of the isoxazole ring. This electron donation destabilizes (raises) the HOMO energy level while having a minimal effect on the LUMO. Consequently, the HOMO-LUMO energy gap narrows.

From a spectroscopic standpoint, this narrowing requires less energy for electronic excitation, resulting in a pronounced bathochromic shift (red shift) . While compounds with a band gap greater than 3.0 eV absorb primarily in the UV region, extending the conjugation can push the absorption into the visible spectrum[2]. For instance, basic 3-methoxyisoxazole derivatives exhibit strong UV absorption around 281 nm[3], whereas highly conjugated benzylidene-isoxazole derivatives can absorb well into the 370–415 nm range[4].

Comparative Photophysical Data

To benchmark the performance and optical properties of methoxy-isoxazoles, we must compare them against both baseline (unsubstituted) and highly conjugated alternatives. The table below summarizes the quantitative UV-Vis data, illustrating how structural modifications dictate absorption maxima ( λmax​ ) and energy gaps.

Compound ClassRepresentative Scaffold λmax​ (nm)Estimated Band Gap (eV)Primary Electronic Transition
Baseline Isoxazole Unsubstituted Isoxazole~210 - 230> 5.0 π→π∗
Methoxy-Isoxazole 3-Methoxyisoxazole derivatives~281~4.4 n→π∗ and π→π∗
Alkyl-Isoxazole 3,5-Dimethylisoxazole~240 - 250~4.9 π→π∗
Conjugated Isoxazole (E)-4-(4-Ethoxybenzylidene)-3-propylisoxazol-5-one382~3.2Intramolecular Charge Transfer
Hyper-Conjugated (E)-4-(3-Ethoxy-4-hydroxybenzylidene)-isoxazol-5-one407< 3.0Extended ICT

Data supported by theoretical DFT calculations and empirical spectroscopic measurements[2][3][4].

Logical Workflow of Electronic Modulation

The following diagram illustrates the causal relationship between structural modification (methoxy substitution) and the resulting photophysical readout in UV-Vis spectroscopy.

Mechanism Isoxazole Base Isoxazole Ring (Wide HOMO-LUMO Gap) Methoxy -OCH3 Substitution (+M Resonance Effect) Isoxazole->Methoxy Structural Modification HOMO Raised HOMO Level (Destabilized Ground State) Methoxy->HOMO Electron Donation BandGap Narrowed Band Gap (Reduced Excitation Energy) HOMO->BandGap Energy Re-alignment Shift Bathochromic Shift (Red Shift in UV-Vis) BandGap->Shift Photophysical Outcome

Logical flow of methoxy substitution inducing bathochromic shifts in isoxazole derivatives.

Experimental Methodology: Self-Validating UV-Vis Protocol

To ensure data integrity and trustworthiness, the following step-by-step protocol is designed as a self-validating system. It prevents common artifacts such as solvent masking and concentration-dependent aggregation (excimer formation), which can artificially skew the λmax​ and violate the Beer-Lambert law.

Step 1: Solvent Selection and Baseline Correction

  • Action: Select spectroscopic-grade Methanol (MeOH) or Acetonitrile (MeCN) as the solvent.

  • Causality: Standard solvents contain impurities that absorb heavily in the UV range. Spectroscopic MeOH has a UV cutoff of ~205 nm, ensuring the critical 250–300 nm window where methoxy-isoxazoles absorb remains completely unmasked[3][4].

  • Validation: Run a dual-beam baseline scan using two matched quartz cuvettes filled with pure solvent. A flat baseline across 200–800 nm validates optical clarity.

Step 2: Analyte Dissolution and Serial Dilution

  • Action: Prepare a primary stock solution of the methoxy-isoxazole derivative at 1.0×10−3 M. Perform serial dilutions to create a working range of 1.0×10−5 M to 5.0×10−5 M.

  • Causality: High concentrations force molecules into close proximity, leading to π−π stacking. This aggregation causes artifactual peak broadening.

  • Validation: Plot Absorbance vs. Concentration. A perfectly linear relationship validates that the analyte is in a monomeric state and obeys the Beer-Lambert law.

Step 3: Spectral Acquisition

  • Action: Transfer the 1.0×10−5 M solution to a 1 cm path-length quartz cuvette. Scan the sample from 200 nm to 600 nm at a scan rate of 100 nm/min.

  • Causality: A moderate scan rate prevents detector lag, ensuring the precise identification of the λmax​ (e.g., ~281 nm for 3-methoxyisoxazoles)[3].

Step 4: Data Processing and Tauc Plot Generation

  • Action: Extract the absorbance data and convert it to the absorption coefficient ( α ). Plot (αhν)2 against photon energy ( ) for direct allowed transitions.

  • Causality: Extrapolating the linear region of this Tauc plot to the x-axis ( y=0 ) yields the optical band gap ( Eg​ ). This empirically validates theoretical Density Functional Theory (DFT) calculations, confirming whether the band gap falls above or below the 3.0 eV threshold for visible light absorption[2].

References

  • Theoretical study of Isoxazoles and their derivatives for evaluating its pharmaceutical properties with density functional theory. SiftDesk Journal of Computational Chemistry & Molecular Modeling. URL: [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. URL: [Link]

  • Synthesis of Some 4-Aminoalkyl-5-methyl-3-isoxazolols Structurally Related to Muscimol and γ-Aminobutyric Acid (GABA). ResearchGate. URL: [Link]

Sources

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